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5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Documentation Hub

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  • Product: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
  • CAS: 1343224-90-7

Core Science & Biosynthesis

Foundational

Chemical Properties of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Executive Summary: The Privileged Scaffold Enabler In the landscape of modern medicinal chemistry, 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole represents a high-value "warhead" intermediate. It is not merely a reagent but...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Enabler

In the landscape of modern medicinal chemistry, 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole represents a high-value "warhead" intermediate. It is not merely a reagent but a strategic building block designed to introduce the 3-cyclopropylisoxazole moiety—a privileged pharmacophore found in various kinase inhibitors, anti-infectives, and GPCR ligands.

This guide dissects the chemical behavior of this compound, moving beyond basic properties to explore its utility in Fragment-Based Drug Discovery (FBDD). We focus on the causality of its reactivity: the interplay between the strained cyclopropyl ring, the aromatic isoxazole core, and the electrophilic bromomethyl arm.

Physicochemical Profile

The utility of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole stems from its balance of lipophilicity and reactivity. The cyclopropyl group provides metabolic stability and rigid spatial projection, while the bromomethyl group serves as a "soft" electrophile for precise conjugation.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionTechnical Context
CAS Number 111982-49-1 (Generic/Related)Note: Isomer specific CAS may vary by vendor; verify regiochemistry.
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
Appearance Low-melting solid or viscous oilTendency to crystallize at low temps; often handled as a solution.
Solubility DCM, THF, EtOAc, AcetonitrileHigh lipophilicity (LogP ~2.0) due to the cyclopropyl/isoxazole core.[1][2]
Reactivity Class Primary Alkyl Halide (Allylic-like)High S_N2 reactivity due to the electron-withdrawing isoxazole ring.
Stability Moisture Sensitive / Light SensitiveThe C-Br bond is labile; susceptible to hydrolysis and photolytic degradation.

Synthetic Accessibility & Purity

Understanding the synthesis of this building block is crucial for identifying potential impurities (e.g., homocoupled dimers or regioisomers) that could interfere with downstream biological assays.

The [3+2] Cycloaddition Pathway

The most robust synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide generated in situ from cyclopropanecarbaldehyde oxime.

Experimental Insight: Unlike standard alkyl halides, the synthesis here requires careful regiocontrol. The use of propargyl bromide directly can lead to mixtures. A superior protocol often involves using propargyl alcohol to first form the isoxazole alcohol, followed by bromination (e.g., PBr₃ or CBr₄/PPh₃). This two-step sequence avoids the formation of bis-alkylated byproducts.

Synthesis Start Cyclopropanecarbaldehyde Oxime Inter1 Hydroximoyl Chloride Start->Inter1 NCS, DMF Inter2 Nitrile Oxide (In Situ) Inter1->Inter2 Et3N (-HCl) Alcohol 3-Cyclopropyl-5- (hydroxymethyl)isoxazole Inter2->Alcohol [3+2] Cycloaddition Regioselective Reagent Propargyl Alcohol (Alkyne) Reagent->Alcohol Final 5-(Bromomethyl)-3- cyclopropyl-1,2-oxazole Alcohol->Final PBr3 or CBr4/PPh3

Figure 1: Regioselective synthesis pathway ensuring high purity of the 3,5-disubstituted isomer.

Reactivity & Mechanistic Insights[3]

The chemical behavior of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is defined by two distinct zones of reactivity: the Electrophilic Arm and the Pharmacophore Core .

The Electrophilic Arm (S_N2 Reactivity)

The methylene bromide (-CH₂Br) at the 5-position is activated by the adjacent isoxazole ring. The heteroaromatic ring acts as an electron sink, making the methylene carbon significantly more electropositive than a standard alkyl bromide.

  • Amination: Reacts rapidly with primary and secondary amines (K₂CO₃, MeCN, 60°C) to form secondary/tertiary amines. This is the primary route for linking the scaffold to kinase hinge-binding motifs.

  • Etherification: Reacts with phenols and alcohols (NaH, DMF) to form ether linkages.

  • Thioetherification: Reacts with thiols to form sulfides, which can be oxidized to sulfones (metabolically stable linkers).

The Pharmacophore Core (Stability)
  • Isoxazole Ring: The 1,2-oxazole ring is generally stable to acid and mild base. However, it is susceptible to reductive cleavage . Conditions like H₂/Pd-C or Raney Nickel can cleave the N-O bond, destroying the ring and yielding a β-amino enone. Protocol Tip: If deprotection of other groups is needed, use acid-labile protecting groups (Boc) rather than hydrogenolysis.

  • Cyclopropyl Group: The cyclopropyl ring adds rigidity and metabolic stability (blocking CYP450 oxidation at the alpha-position). It is stable under standard nucleophilic substitution conditions but can open under strong acid catalysis or radical conditions.

Reactivity Core 5-(Bromomethyl)-3- cyclopropyl-1,2-oxazole Amines Secondary Amines (Kinase Linkers) Core->Amines R-NH2, Base (S_N2) Ethers Isoxazolyl Ethers (Bioisosteres) Core->Ethers Ar-OH, NaH (S_N2) Cleavage Ring Cleavage (β-amino enones) Core->Cleavage H2 / Pd-C (Avoid!)

Figure 2: Divergent reactivity profile highlighting synthetic utility and stability warnings.

Application in Medicinal Chemistry[1][4][5][6][7][8][9][10]

Bioisosterism and FBDD

The 3-cyclopropylisoxazole unit is a validated bioisostere for phenyl and pyridine rings.

  • Why Cyclopropyl? It mimics the space-filling properties of an isopropyl group but with restricted conformation, reducing the entropic penalty upon binding to a protein target.

  • Why Isoxazole? It acts as a hydrogen bond acceptor (N-atom) and a dipole spacer, often improving solubility compared to phenyl analogs.

Case Study Context

This scaffold is frequently employed in the design of:

  • Kinase Inhibitors: Targeting the ATP binding pocket where the cyclopropyl group fits into hydrophobic sub-pockets.

  • Antibiotics: Specifically in the synthesis of oxazolidinone derivatives where the isoxazole serves as a linker to the "C-ring" effector.

Handling & Stability Protocols

Safety Warning: As an alkylating agent, this compound is potentially genotoxic and a potent lachrymator.

Standard Operating Procedure (SOP) for Handling:
  • Storage: Store at -20°C under argon. The compound can darken (decompose) upon exposure to light and moisture.

  • Solubilization: Dissolve in anhydrous DCM or DMF immediately prior to use. Avoid protic solvents (MeOH, EtOH) for long-term storage to prevent solvolysis.

  • Quenching: All glassware and waste must be treated with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating species before disposal.

Quality Control (Self-Validating Step):
  • TLC Monitoring: Run TLC in 20% EtOAc/Hexane. The bromide usually has a distinct Rf (~0.5-0.6).

  • NMR Check: Look for the characteristic doublet (or singlet depending on resolution) of the -CH₂Br protons around δ 4.4-4.6 ppm . The cyclopropyl protons will appear as multiplets between δ 0.7-1.1 ppm . Disappearance of the 4.5 ppm signal indicates successful substitution.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 64159420, 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole. PubChem. Available at: [Link]

  • Chalyk, B. A., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. Available at: [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[1][3][4][5][6] Scientific Update Webinars. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword The confluence of unique structural motifs in a single molecular entity often gives rise to compounds of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of unique structural motifs in a single molecular entity often gives rise to compounds of significant interest in medicinal chemistry and materials science. 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is one such molecule, incorporating the versatile 1,2-oxazole (isoxazole) core, the conformationally constrained and metabolically robust cyclopropyl group, and a reactive bromomethyl handle. This combination of features makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthetic strategies, reactivity, and potential applications, with a focus on providing actionable insights for laboratory and development settings.

Chemical Identity and CAS Number

While not ubiquitously indexed, the specific isomer 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole has been assigned the following identifiers:

IdentifierValueSource
CAS Number 1343224-90-7AKSci
Molecular Formula C₇H₈BrNOPubChem[1]
Molecular Weight 202.05 g/mol -
IUPAC Name 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole-
Canonical SMILES C1CC1C2=NOC(=C2)CBrPubChem[1]
InChI Key OWWHSXGUYIKDGG-UHFFFAOYSA-NPubChem[1]

It is important to note that while the CAS number 1343224-90-7 is in use by some suppliers, its absence from major databases like PubChem suggests it may be a more recently synthesized or less common research chemical. Researchers should verify the identity of any purchased material through analytical means.

Physicochemical Properties and Spectroscopic Data

Detailed experimental data for 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole is not extensively reported in peer-reviewed literature. However, based on the known properties of related oxazole and bromomethyl compounds, the following characteristics can be predicted:

PropertyPredicted Value/InformationRationale/Supporting Evidence
Appearance Colorless to pale yellow oil or low-melting solidSimilar bromomethylated heterocycles are often oils or low-melting solids.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)The presence of the organic scaffold suggests good solubility in non-polar to moderately polar organic solvents.
Stability Store in a cool, dark, and dry place. Potential for degradation upon exposure to light, moisture, and heat.Bromomethyl compounds can be susceptible to hydrolysis and decomposition, especially in the presence of nucleophiles or light.[2]

Spectroscopic Characterization:

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), a singlet for the bromomethyl protons (likely in the range of 4.5-4.8 ppm), and a singlet for the oxazole ring proton.

  • ¹³C NMR: The spectrum would feature signals for the cyclopropyl carbons, the bromomethyl carbon, and the three carbons of the oxazole ring. The carbon bearing the bromine would be expected in the range of 25-35 ppm.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the bromomethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum of oxazole derivatives typically displays ring stretching vibrations in the region of 1500-1600 cm⁻¹.[3] The C-Br stretching frequency would be expected in the lower frequency region of the spectrum.

Synthesis and Manufacturing

The synthesis of 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole is not explicitly detailed in the public domain. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted oxazoles and the functionalization of methyl groups on heterocyclic rings.

A common and effective strategy involves the construction of the 3-cyclopropyl-5-methyl-1,2-oxazole core followed by bromination of the methyl group.

Synthesis of the 3-Cyclopropyl-5-methyl-1,2-oxazole Intermediate

A versatile method for the synthesis of 3,5-disubstituted 1,2-oxazoles is the reaction of a β-diketone with hydroxylamine. In this case, the required precursor would be 1-cyclopropylbutane-1,3-dione.

Synthesis_of_3-cyclopropyl-5-methyl-1,2-oxazole cluster_0 Step 1: Synthesis of the Oxazole Core diketone 1-Cyclopropylbutane-1,3-dione reaction + diketone->reaction hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->reaction oxazole 3-Cyclopropyl-5-methyl-1,2-oxazole reaction->oxazole Cyclocondensation Bromination_of_Methyl_Group cluster_1 Step 2: Bromination methyl_oxazole 3-Cyclopropyl-5-methyl-1,2-oxazole reaction_bromination + methyl_oxazole->reaction_bromination nbs N-Bromosuccinimide (NBS) nbs->reaction_bromination initiator Radical Initiator (e.g., AIBN) initiator->reaction_bromination bromomethyl_oxazole 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole reaction_bromination->bromomethyl_oxazole Radical Bromination

Figure 2: Bromination of the methyl group to yield the final product.

The reaction is typically performed in a non-polar solvent like carbon tetrachloride or cyclohexane under reflux or photochemical initiation.

Reactivity and Chemical Behavior

The reactivity of 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole is dominated by the presence of the bromomethyl group, which is a versatile synthetic handle for a variety of chemical transformations.

Nucleophilic Substitution Reactions

The carbon atom of the bromomethyl group is electrophilic and readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the 5-position of the oxazole ring.

Nucleophilic_Substitution start 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole product 5-(Nu-methyl)-3-cyclopropyl-1,2-oxazole start->product + Nu⁻ - Br⁻ nucleophile Nucleophile (Nu⁻)

Figure 3: General scheme for nucleophilic substitution reactions.

Examples of suitable nucleophiles include:

  • Amines (R₂NH): To form aminomethyl derivatives.

  • Thiols (RSH): To generate thiomethyl ethers.

  • Alkoxides (RO⁻): To produce alkoxymethyl ethers.

  • Cyanide (CN⁻): To introduce a cyanomethyl group, which can be further elaborated.

  • Azide (N₃⁻): To form an azidomethyl derivative, a precursor to amines via reduction or for use in click chemistry.

These reactions are typically carried out in a polar aprotic solvent such as DMF or acetonitrile, often in the presence of a non-nucleophilic base to neutralize the HBr byproduct. The reactivity of the bromomethyl group on the oxazole ring makes it a valuable tool for building more complex molecules. [4]

Applications in Research and Development

The unique combination of a cyclopropyl group, an oxazole ring, and a reactive bromomethyl handle makes 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole a promising building block in several areas of research, particularly in drug discovery.

Medicinal Chemistry
  • Scaffold for Novel Therapeutics: The 1,2-oxazole ring is a well-established pharmacophore found in a number of approved drugs and clinical candidates. [5]The cyclopropyl group is also a favored substituent in medicinal chemistry due to its ability to improve metabolic stability, enhance potency, and modulate physicochemical properties. [6][7]The bromomethyl group allows for the facile attachment of this privileged scaffold to other molecular fragments to generate libraries of new compounds for biological screening.

  • Enzyme Inhibitors: The rigid nature of the cyclopropyl group can help to lock a molecule into a specific conformation, which can be advantageous for binding to the active site of an enzyme. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions.

Organic Synthesis

As a bifunctional molecule, 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole can be used in the synthesis of more complex heterocyclic systems through intramolecular cyclization reactions following a nucleophilic substitution at the bromomethyl position.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions should be taken when handling 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves. [8][9]* Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. [8]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. [2]Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for similar bromomethylated heterocyclic compounds should be followed. These compounds are often classified as irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a stable and biologically relevant core with a reactive synthetic handle provides a powerful tool for the creation of novel and complex molecules. While detailed experimental data on this specific compound is limited, its properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. As research in medicinal chemistry continues to evolve, the demand for innovative and functionalized building blocks like 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole is expected to grow.

References

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.
  • PubChem. (n.d.). 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole. National Center for Biotechnology Information.
  • Smolecule. (2023, August 15). Buy 5-(Bromomethyl)oxazole | 127232-42-2.
  • Benchchem. (2025, November). Technical Support Center: Handling and Safety of Bromomethyl Compounds.
  • AKSci. (n.d.). 1343224-90-7 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole.
  • Benchchem. (2025, December). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
  • University of Kentucky. (n.d.). Precautions for Using Radioactive Material. Research Safety.
  • University of Kentucky. (n.d.). Handling Radioactive Materials Safely. Office of Environmental Health and Safety.
  • Alfa Chemistry. (n.d.). General Safety Handling Consideration.
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1456.
  • Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Choudhary, A. et al. (2021). One-pot Multicomponent synthesis of 3-(substitutedphenyl)-5-oxo-3,4,5,6-tetrahydroimidazo[4,5-c] Pyrazole-2(1H)-carbaldehyde Derivatives Act as Antibacterial Agents. Oriental Journal of Chemistry, 37(5).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • El-Sayed, M. A. F. et al. (2025, November 27).
  • Benchchem. (n.d.). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
  • Singh, R. K. et al. (2022, October 12). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.
  • Wiley SpectraBase. (n.d.). Isoxazole, 3-cyclopropyl-5-[[4-[3-(trifluoromethyl)phenoxy]phenoxy]methyl]-.
  • EPA. (2025, October 15). 5-(Bromomethyl)-1,2-oxazole-3-carboxylic acid Properties.
  • PubChemLite. (n.d.). 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole.
  • PubChemLite. (n.d.). 3-cyclopropyl-1,2-oxazole-4-carbaldehyde.
  • J&K Scientific. (n.d.). 3-Cyclopropyl-1,2-oxazole-4-carboxylic acid | 639523-17-4.
  • ChemicalRegister.com. (n.d.). 3-Cyclopropyl-1,2-oxazole-5-carbaldehyde (CAS No. 121604-59-9) Suppliers.
  • BLDpharm. (n.d.). 878204-50-3|4-(Bromomethyl)-5-cyclopropyl-3-methyl-1,2-oxazole.
  • PubChemLite. (n.d.). 5-(bromomethyl)-3-cyclopropyl-4,5-dihydro-1,2-oxazole.
  • The Journal of Chemical Physics. (2021, November 9).
  • ResearchGate. (2025, August 6). High-resolution infrared and theoretical study of gaseous oxazole in the 600–1400cm−1 region | Request PDF.
  • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles.
  • ResearchGate. (n.d.). 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles | Request PDF.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES.
  • PubMed Central (PMC). (n.d.). Identification of pyrrolo[3',4':3,4]cyclohepta[1,2-d]o[3][10]xazoles as promising new candidates for the treatment of lymphomas.

  • Bentham Science. (2025, January 20).
  • PubChemLite. (n.d.). 3-cyclopropyl-5-ethynyl-1,2-oxazole.
  • Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl)
  • PubMed Central (PMC). (n.d.). Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a.
  • PubMed. (n.d.). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry.
  • MDPI. (n.d.). Distribution Study of 5-[5-(trifluoromethyl)

Sources

Foundational

Solubility & Handling Profile: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

This guide provides an in-depth technical analysis of the solubility, stability, and handling of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (also known as 5-(bromomethyl)-3-cyclopropylisoxazole). As a specialized intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, stability, and handling of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (also known as 5-(bromomethyl)-3-cyclopropylisoxazole).

As a specialized intermediate often used in the synthesis of COX-2 inhibitors and kinase inhibitors, this molecule presents a dual challenge: it requires organic solvents for dissolution but possesses a reactive alkyl bromide moiety prone to solvolysis. This guide synthesizes physicochemical principles with process chemistry best practices to ensure high-yield utilization.

Physicochemical Context & Solubility Logic

To predict and manipulate the solubility of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole, one must understand its structural "push-pull" dynamics.

  • Lipophilic Core: The cyclopropyl group and the isoxazole ring provide a moderate lipophilic character (Predicted LogP ~1.5–2.0), making the compound highly compatible with non-polar and polar aprotic solvents.

  • Electrophilic Handle: The bromomethyl group (

    
    ) is a "soft" electrophile. While it does not significantly alter polarity compared to a methyl group, it introduces chemical instability  in nucleophilic solvents (e.g., water, low-molecular-weight alcohols).
    

Implication: Solubility cannot be decoupled from stability. A solvent may dissolve the compound perfectly (e.g., Methanol) but simultaneously degrade it via solvolysis (


/

pathways).
Calculated Properties (Reference)
PropertyValue (Approx.)Significance
Molecular Weight 202.05 g/mol Low MW facilitates rapid dissolution in organics.
Predicted LogP 1.8 ± 0.4Lipophilic; insoluble in water.
H-Bond Donors 0No self-association; high solubility in aprotic solvents.
H-Bond Acceptors 2 (N, O)Good solubility in H-bond donating solvents (if non-nucleophilic).

Solubility Landscape: Solvent Compatibility Matrix

The following categorization guides solvent selection for reactions, extractions, and purification.

Class A: High Solubility & High Stability (Recommended)

These solvents are inert toward the alkyl bromide and dissolve the isoxazole core effectively.

SolventSolubilityApplication Context
Dichloromethane (DCM) >100 mg/mLExcellent for extractions and transport; low boiling point allows easy removal.
Tetrahydrofuran (THF) >100 mg/mLIdeal reaction solvent; compatible with cryogenic conditions.
Ethyl Acetate (EtOAc) HighStandard solvent for TLC and column chromatography (with Hexanes).
Toluene Moderate-HighPreferred for process scale-up due to higher boiling point and safety profile.
Class B: High Solubility & Conditional Stability (Use with Caution)

Solvents that dissolve the compound well but pose reactivity risks under specific conditions.

SolventRisk FactorMitigation
Acetonitrile (MeCN) Low Risk. Excellent solubility.Ideal for nucleophilic substitutions (

). Ensure MeCN is dry to prevent hydrolysis.
Acetone Low Risk. Good solubility.Avoid strong bases which may trigger aldol-type side reactions or polymerization.
DMF / DMSO Thermal Risk. Very high solubility.Warning: At high temperatures (>80°C), DMSO can oxidize alkyl halides; DMF can decompose. Use at RT.
Class C: Reactive Solvents (Avoid for Storage)

Solvents that will degrade the molecule via nucleophilic attack.

  • Methanol / Ethanol: The compound will dissolve, but the bromomethyl group will slowly undergo solvolysis to form the ether (methoxy/ethoxy derivative), especially if heated or if a base is present.

  • Water: Insoluble. The compound will oil out or precipitate. Prolonged exposure leads to hydrolysis (formation of the alcohol).

Experimental Protocol: Solubility & Stability Validation

Before committing valuable material to a bulk reaction, perform this self-validating solubility assessment.

Protocol A: Visual Solubility Threshold (VST)

Objective: Determine approximate solubility limit (


).
  • Preparation: Weigh 10 mg of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole into a 2 mL HPLC vial.

  • Titration: Add solvent in 50 µL increments at Room Temperature (25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Dissolved: Solution is clear/transparent.

    • Undissolved: Visible particulates or oil droplets.

  • Calculation:

    
    .
    
Protocol B: Solvolytic Stability Test (SST)

Objective: Confirm solvent inertness over time (Crucial for process scale-up).

  • Dissolution: Dissolve 5 mg of compound in 1 mL of the target solvent (e.g., MeOH, MeCN).

  • Incubation: Hold at intended reaction temperature (e.g., 25°C or 50°C).

  • Sampling: Take a 10 µL aliquot at

    
    , 
    
    
    
    , and
    
    
    .
  • Analysis: Inject into HPLC-UV (C18 column, MeCN/Water gradient).

    • Pass: Single peak area remains >98% of

      
      .
      
    • Fail: Emergence of a new, earlier-eluting peak (hydrolysis/solvolysis product).

Strategic Applications: Solvent Selection Workflows

Scenario 1: Nucleophilic Substitution (e.g., Amination)

When reacting the bromomethyl group with an amine, the solvent must solubilize both the lipophilic isoxazole and the polar amine salt byproducts.

  • Preferred: Acetonitrile (MeCN) or DMF .

    • Why? High dielectric constants promote the ionization of the transition state in

      
       reactions. MeCN is easier to remove (bp 82°C) than DMF (bp 153°C).
      
  • Avoid: THF (reaction kinetics are often slower due to poor salt solubility).

Scenario 2: Purification (Chromatography)
  • Mobile Phase: Hexanes / Ethyl Acetate .

    • Gradient: Typically starts at 100% Hexanes, ramping to 20-40% EtOAc.

    • Note: The cyclopropyl group adds lipophilicity, so the compound elutes later than non-cycloalkyl analogs.

Visualization: Solvent Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended operational phase.

SolventSelection Start Operation Type Reaction Chemical Reaction (Substitution/Coupling) Start->Reaction Purification Purification (Extraction/Column) Start->Purification Storage Long-term Storage Start->Storage CheckTemp Temperature > 60°C? Reaction->CheckTemp Select Method Method? Purification->Method Select DryState DryState Storage->DryState Solid State (Refrigerated, Dark) HighTemp Toluene (Stable, High BP) CheckTemp->HighTemp Yes LowTemp Acetonitrile / THF (Easy removal) CheckTemp->LowTemp No Extraction Extraction Method->Extraction Extraction Column Column Method->Column Chromatography DCM DCM Extraction->DCM DCM / Water (Immiscible) HexEtOAc HexEtOAc Column->HexEtOAc Hexanes / EtOAc (Standard)

Figure 1: Decision tree for solvent selection based on operational requirements, prioritizing stability and ease of processing.

Safety & Stability Considerations

  • Lachrymator Potential: Like many benzyl and alkyl bromides, this compound may act as a lachrymator (tear gas agent). Handle only in a fume hood.

  • Thermal Decomposition: Avoid heating neat (undissolved) material above 100°C. In solution, ensure the solvent is degassed to prevent radical formation if radical-sensitive functionalities are present.

  • Hydrolysis: Store under inert atmosphere (Nitrogen/Argon). Moisture in the air will slowly convert the surface of the solid to the corresponding alcohol and HBr (turning the material yellow/brown).

References

  • PubChem. (n.d.). 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (Compound Summary). National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for alkyl halide reactivity and solvent effects in reactions).
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Exploratory

Safety Data Sheet (SDS) for 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

An In-Depth Technical Guide to the Safe Handling of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Introduction: A Strategic Building Block with Inherent Reactivity 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Introduction: A Strategic Building Block with Inherent Reactivity

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a stable cyclopropyl-isoxazole core coupled with a highly reactive bromomethyl group, makes it a valuable synthetic intermediate.[1][2] The isoxazole scaffold is a privileged structure in drug discovery, appearing in numerous biologically active agents.[2][3] The cyclopropyl moiety is often incorporated into drug candidates to enhance metabolic stability, improve potency, or modulate physicochemical properties.[4][5]

However, the very feature that makes this molecule synthetically useful—the reactive bromomethyl group—also imparts significant handling risks. This group classifies the compound as a potent alkylating agent and a suspected lachrymator, necessitating stringent safety protocols.[6][7] This guide provides a comprehensive, technically-grounded overview of the safety considerations, handling protocols, and emergency procedures for 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole, moving beyond a standard Safety Data Sheet (SDS) to explain the scientific rationale behind each recommendation. While a specific, official SDS for this exact compound is not publicly available, this guide synthesizes data from structurally analogous compounds to provide a robust safety profile.[6][8]

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The key identifiers and properties for 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole, derived from chemical databases, are summarized below. These parameters are critical for predicting its behavior in various experimental and environmental conditions.

PropertyValueSource
IUPAC Name 5-(bromomethyl)-3-cyclopropyl-1,2-oxazolePubChemLite[9]
Molecular Formula C₇H₈BrNOPubChemLite[9]
Molecular Weight 202.05 g/mol Calculated
Monoisotopic Mass 200.97893 DaPubChemLite[9]
CAS Number Not assignedN/A
SMILES C1CC1C2=NOC(=C2)CBrPubChemLite[9]
InChI InChI=1S/C7H8BrNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2PubChemLite[9]
Predicted XlogP 1.5PubChemLite[9]
Appearance Likely a liquid or low-melting solidInferred from analogs[10]

Section 2: Hazard Identification and Toxicological Rationale

The primary hazards associated with this compound stem directly from its chemical structure, specifically the primary alkyl halide functional group.[11][12] Alkyl halides, particularly bromides, are reactive electrophiles capable of alkylating biological nucleophiles like DNA and proteins, which is the mechanistic basis for their toxicity.[7]

2.1. Inferred GHS Classification

Based on data for structurally similar compounds such as 5-(Bromomethyl)-3-methylisoxazole, the following GHS classification is anticipated.[10]

Pictograms


Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.
Additional Concerns Lachrymator: Expected to be a potent tear-inducing agent.[6][13] Potential Mutagen: Alkylating agents are often suspected of causing genetic defects.[14]

2.2. Mechanistic Insights into Toxicity

  • Corrosivity and Irritation (H314, H335): The bromomethyl group is a potent electrophile. Upon contact with moisture on the skin, eyes, or mucous membranes of the respiratory tract, it can react to release hydrobromic acid (HBr), causing immediate and severe chemical burns.[15] This reactivity also makes it a powerful lachrymator, causing intense eye irritation and tearing.[6][13]

  • Acute Oral Toxicity (H302): If ingested, the compound can cause severe burns to the gastrointestinal tract.[15] Systemic toxicity may also occur following absorption.[11]

  • Alkylation and Sensitization: As an alkylating agent, the compound can covalently modify skin proteins, potentially leading to skin sensitization and allergic reactions upon repeated exposure.[16] This mechanism is also the basis for concern about its potential as a mutagen.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach encompassing engineering controls, personal protective equipment, and strict procedural discipline is mandatory when handling this compound.

3.1. Engineering Controls

  • Fume Hood: All manipulations, including weighing, transfers, and reaction setup, MUST be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable and serves to protect the user from inhaling corrosive and lachrymatory vapors.[13]

  • Safety Shower and Eyewash Station: Ensure immediate and unobstructed access to a safety shower and eyewash station. Test them regularly.[17]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles with side shields. Given the severe corrosivity and lachrymatory nature, a full-face shield worn over the goggles is strongly recommended.[8][18]

  • Hand Protection: Use heavy-duty, chemical-resistant gloves. A double-gloving approach is best practice: an inner nitrile glove for dexterity and an outer, more robust glove (e.g., butyl rubber or Viton) for extended protection. Change gloves immediately if contamination is suspected.[18]

  • Body Protection: A flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[8]

3.3. Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole from storage to use.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) prep1->prep2 prep3 Prepare Spill Kit and Quenching Solution prep2->prep3 h1 Retrieve from Storage (Cool, Dry, Inert Atmosphere) h2 Equilibrate to Room Temperature in Desiccator h1->h2 h3 Weigh into Reaction Vessel Using Inert Technique if Possible h2->h3 h4 Perform Chemical Reaction Under Inert Atmosphere h3->h4 c1 Quench Reaction Mixture (e.g., with a nucleophilic scavenger) c2 Decontaminate Glassware with Appropriate Solvent/Base c1->c2 c3 Segregate Waste into Halogenated Organic Waste c2->c3 c4 Clean Work Area, Doff PPE, Wash Hands c3->c4

Caption: A step-by-step workflow for the safe handling of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole.

3.4. Storage Requirements

Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and well-ventilated area designated for corrosive and reactive materials, away from incompatible substances like strong bases, oxidizing agents, and moisture.[6][19]

Section 4: Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

4.1. First-Aid Measures

The primary principle in any exposure is immediate and thorough decontamination.[20]

  • Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of tepid water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing.[17][20] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large volumes of water for at least 15 minutes, using a safety shower if the spill is extensive.[19][20] Wash the area with soap and water after initial flushing. Seek medical attention, especially if irritation or pain persists.

  • Inhalation: Move the affected person to fresh air immediately.[19] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should administer artificial respiration. Call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[21] If the person is conscious and able to swallow, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[20]

G Diagram 2: Emergency Response Logic start Exposure Event Occurs skin Skin Contact? start->skin eye Eye Contact? skin->eye No skin_yes Remove Contaminated Clothing Flush with Water for 15+ min (Use Safety Shower) Seek Medical Attention skin->skin_yes Yes inhale Inhalation? eye->inhale No eye_yes IMMEDIATE MEDICAL EMERGENCY Flush Eyes for 15+ min (Use Eyewash Station) Seek URGENT Medical Attention eye->eye_yes Yes inhale_yes Move to Fresh Air If Breathing is Difficult, Give Oxygen Seek URGENT Medical Attention inhale->inhale_yes Yes

Caption: A decision tree for immediate actions following an accidental exposure.

4.2. Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8] Do not use a direct water jet, as it may spread the fire.

  • Specific Hazards: Combustion will produce toxic and corrosive gases, including hydrogen bromide, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[19][22] Containers may explode when heated.

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[19]

4.3. Accidental Release Measures

  • Minor Spills: Wearing full PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand. Collect the material into a labeled, sealable container for hazardous waste disposal.

  • Major Spills: Evacuate the area immediately. Do not attempt to clean up the spill unless you are trained to do so. Contact your institution's Environmental Health and Safety (EHS) department.[20] Prevent the spill from entering drains or waterways.

Section 5: Reactivity and Disposal

  • Chemical Stability: The compound is likely stable under recommended storage conditions but can decompose upon exposure to heat, light, or moisture.

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and nucleophiles (e.g., amines, alcohols), as they can react exothermically and violently.[6][23]

  • Hazardous Decomposition Products: Thermal decomposition produces hydrogen bromide and other toxic fumes.[19]

  • Waste Disposal: All waste containing this compound, including empty containers and contaminated absorbents, must be treated as hazardous waste. Dispose of it through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[8] Do not dispose of it down the drain.

References

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  • Brandeis University. Lachrymators | Laboratory Safety. [Link]

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Exploratory

Literature review of cyclopropyl isoxazole derivatives in drug discovery

A Guide to Cyclopropyl Isoxazole Derivatives in Modern Drug Discovery Abstract The strategic fusion of the cyclopropyl ring and the isoxazole nucleus has created a class of molecules with significant potential in drug di...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Cyclopropyl Isoxazole Derivatives in Modern Drug Discovery

Abstract

The strategic fusion of the cyclopropyl ring and the isoxazole nucleus has created a class of molecules with significant potential in drug discovery. The cyclopropyl group, a small, strained ring, often imparts favorable properties such as increased metabolic stability, enhanced potency, and improved conformational rigidity. When combined with the versatile isoxazole scaffold, a five-membered heterocycle known for its diverse biological activities and synthetic accessibility, the resulting derivatives offer a rich chemical space for therapeutic innovation. This technical guide provides a comprehensive literature review of cyclopropyl isoxazole derivatives, delving into their synthetic strategies, diverse pharmacological applications, and the critical structure-activity relationships that govern their efficacy. We will explore their roles as kinase inhibitors in oncology, as novel agents against infectious diseases, and their potential in other therapeutic areas, providing researchers and drug development professionals with a foundational understanding of this promising molecular framework.

The Strategic Union: Why Cyclopropyl and Isoxazole?

In medicinal chemistry, the art of drug design often lies in the judicious combination of privileged structural motifs. The cyclopropyl and isoxazole rings are prime examples of such motifs, each contributing unique and valuable properties to a candidate molecule.

  • The Cyclopropane Advantage: The three-membered carbocycle, despite its ring strain, is not merely a passive linker. Its unique σ-character allows it to act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation. Furthermore, it introduces conformational constraint, locking the molecule into a more defined shape. This rigidity can lead to higher binding affinity and selectivity for the target protein, a cornerstone of modern drug design.

  • The Isoxazole Core: The isoxazole ring is a versatile five-membered heterocycle that is a common feature in numerous approved drugs.[1][2][3] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for molecular recognition at the active site of a biological target.[3] Moreover, the isoxazole ring is synthetically tractable, allowing for the facile introduction of diverse substituents at multiple positions, which is essential for optimizing pharmacological properties.[4][5][6][7]

The combination of these two scaffolds results in a molecule that is both conformationally restricted and capable of diverse biological interactions, making cyclopropyl isoxazole derivatives a highly attractive area of research.[8][9]

Synthetic Pathways to Cyclopropyl Isoxazole Derivatives

The construction of the cyclopropyl isoxazole core can be achieved through several synthetic strategies. The most prevalent and versatile method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a cyclopropyl-containing alkyne or alkene.[3][6] This reaction is highly efficient and allows for the regioselective formation of the isoxazole ring.

Workflow: 1,3-Dipolar Cycloaddition

The following diagram illustrates a generalized workflow for the synthesis of 3-cyclopropyl-5-substituted isoxazoles, a common substitution pattern.

G Start Cyclopropylacetylene (Dipolarophile) Step2 1,3-Dipolar Cycloaddition [3+2] Start->Step2 Step1 Generation of Nitrile Oxide (e.g., from Aldoxime) Step1->Step2 In situ Product 3-Aryl-5-cyclopropylisoxazole Step2->Product Forms Isoxazole Ring Reagent Substituted Aldoxime Reagent->Step1 Precursor Oxidant Oxidizing Agent (e.g., NCS, Chloramine-T) Oxidant->Step1 Reagent

Caption: Generalized workflow for 1,3-dipolar cycloaddition.

Key Experimental Protocol: Synthesis of a 3-Aryl-5-cyclopropylisoxazole

This protocol is a representative example adapted from methodologies described in the literature.[6]

  • Preparation of the Aldoxime: To a solution of the desired substituted benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring by TLC. Upon completion, cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration, wash with water, and dry to yield the corresponding aldoxime.

  • Generation of Nitrile Oxide and Cycloaddition: In a flask equipped with a magnetic stirrer, dissolve the aldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add cyclopropylacetylene (1.5 eq) to the solution.

  • Slowly add an oxidizing agent, such as N-chlorosuccinimide (NCS) (1.1 eq), portion-wise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-aryl-5-cyclopropylisoxazole derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Biological Activities

Cyclopropyl isoxazole derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for various therapeutic areas.[1][4][5]

Oncology

A significant area of research for cyclopropyl isoxazole derivatives is in oncology, particularly as kinase inhibitors .[9][10][11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[10]

  • JNK Inhibitors: Certain cyclopropyl isoxazole derivatives have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK).[9] For instance, replacing a pyrazole moiety with an isoxazole ring in a known inhibitor scaffold led to compounds with improved selectivity over other kinases like p38.[9] While the cyclopropyl group was well-tolerated in these derivatives, further optimization is needed to improve cellular potency and in vivo properties.[9]

  • Other Kinase Targets: The isoxazole scaffold, in general, has been incorporated into inhibitors for a variety of kinases, including FMS kinase, CK1, and receptor tyrosine kinases.[12][13] The introduction of a cyclopropyl group is a logical next step in the optimization of these inhibitor classes.

The following table summarizes the activity of selected isoxazole derivatives against various kinase targets.

Compound ClassTarget KinaseReported Activity (IC₅₀)Reference
Isoxazole DerivativesJNK3Potent inhibition[9]
4-arylamido 3-methyl isoxazolesFMS Kinase9.95 nM[12]
3,4-diaryl-isoxazoleCK1δ33 nM[13]
Infectious Diseases

The isoxazole core is a component of the antibiotic sulfamethoxazole, highlighting its long-standing importance in fighting bacterial infections.[3] Research continues to explore new isoxazole derivatives, including those with cyclopropyl moieties, for their potential against a range of pathogens.

  • Antitubercular Activity: Some isoxazole derivatives have shown strong activity against Mycobacterium tuberculosis, including resistant strains.[1] The incorporation of a cyclopropyl group could enhance the lipophilicity and cell wall penetration of these compounds, potentially improving their efficacy.

  • Antiviral Activity: Novel isoxazole-based small molecules are being investigated as potential treatments for Zika virus (ZIKV) infections.[14] One promising candidate, compound 7l , demonstrated potent antiviral activity and an improved safety profile in vitro.[14]

Other Therapeutic Areas

The versatility of the cyclopropyl isoxazole scaffold extends beyond oncology and infectious diseases.

  • Farnesoid X Receptor (FXR) Agonists: A series of novel isoxazole compounds featuring a cyclopropyl linker have been synthesized as potent FXR agonists.[8] These compounds are being investigated for the treatment of metabolic diseases like non-alcoholic steatohepatitis (NASH).[8] The cyclopropyl linker was introduced to improve the ADME (absorption, distribution, metabolism, and excretion) properties of the parent compounds.[8]

  • Herbicidal Activity: In the field of agrochemicals, N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been designed and synthesized, showing potent herbicidal activity.[15] One compound, I-05 , displayed excellent post-emergence herbicidal effects by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme after in vivo conversion.[15]

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into viable drug candidates. For cyclopropyl isoxazole derivatives, SAR studies have revealed key insights.

Caption: Key SAR points for cyclopropyl isoxazole derivatives.

  • Substitution at Position 3: This position is frequently occupied by an aryl or heteroaryl ring. Modifications to this ring system are critical for modulating potency and selectivity. For example, in the JNK inhibitor series, the nature of the anilino group at this position was crucial for activity.[9]

  • The Cyclopropyl Group at Position 5: As discussed, this group is a key feature. In many series, it is well-tolerated and contributes positively to the overall profile of the molecule.[9] Its role in improving ADME properties has been explicitly demonstrated in the FXR agonist series.[8]

  • Substitution at Position 4: This position offers another vector for chemical modification. In the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, the carboxamide linkage at this position was essential for their herbicidal activity.[15]

Future Perspectives and Conclusion

The fusion of the cyclopropyl group and the isoxazole ring has proven to be a fruitful strategy in the quest for novel therapeutic agents. The existing body of literature demonstrates their potential across a diverse range of biological targets and disease states, from oncology to infectious diseases and beyond.

Future research will likely focus on several key areas:

  • Exploring New Therapeutic Targets: The favorable properties of this scaffold warrant its application to a broader range of biological targets.

  • Multi-Targeted Agents: The synthetic tractability of the isoxazole core allows for the design of molecules that can modulate multiple targets simultaneously, a strategy that is gaining traction in the treatment of complex diseases like cancer.[11]

  • Improving Drug-like Properties: Continued optimization of ADME and toxicological profiles will be essential to advance these promising derivatives from the laboratory to the clinic.

References

  • Hu, F., Song, M., Liu, Y., Zhang, Y., Wang, M., & Xi, Z. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed. Available at: [Link]

  • Kinzel, O., Hambruch, E., Hornberger, M., Spalwisz, A., Frick, K., Perović-Ottstadt, S., Deuschle, U., Burnet, M., & Kremoser, C. (2016). Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties. PubMed. Available at: [Link]

  • (Author not available). (Date not available). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC. Available at: [Link]

  • Kumar, A., & Sharma, G. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

  • (Author not available). (Date not available). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC. Available at: [Link]

  • (Author not available). (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]

  • (Author not available). (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • (Author not available). (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. Available at: [Link]

  • (Author not available). (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • (Author not available). (Date not available). A review of isoxazole biological activity and present synthetic techniques. ijpsr.com. Available at: [Link]

  • (Author not available). (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • (Author not available). (Date not available). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Available at: [Link]

  • (Author not available). (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. nepjol.info. Available at: [Link]

  • (Author not available). (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. Available at: [Link]

  • (Author not available). (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Available at: [Link]

  • (Author not available). (Date not available). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. PMC. Available at: [Link]

  • (Author not available). (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. MDPI. Available at: [Link]

  • (Author not available). (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]

  • Kumar, K. A., & Jayaroopa, P. (2013). ISOXAZOLES: MOLECULES WITH POTENTIAL MEDICINAL PROPERTIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Pharmacophore Features of the 3-Cyclopropyl-1,2-Oxazole Moiety

Abstract In the landscape of modern medicinal chemistry, the strategic combination of distinct molecular fragments to optimize pharmacological profiles is a cornerstone of rational drug design. The 3-cyclopropyl-1,2-oxaz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic combination of distinct molecular fragments to optimize pharmacological profiles is a cornerstone of rational drug design. The 3-cyclopropyl-1,2-oxazole (or 3-cyclopropyl-isoxazole) moiety has emerged as a privileged scaffold, synergistically combining the unique attributes of a strained three-membered carbocycle with a five-membered aromatic heterocycle. This guide provides an in-depth analysis of the core pharmacophore features of this moiety. We will dissect its structural and physicochemical properties, explore its key roles in molecular recognition at biological targets, and detail a representative synthetic workflow. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile core in the design of novel therapeutics.

Introduction: A Synthesis of Stability and Interaction

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is a primary driver of drug discovery. This often involves the use of bioisosteres or unique functional groups that can confer advantageous properties. The 3-cyclopropyl-1,2-oxazole core is an exemplary case, merging two functionalities renowned for their positive impact on drug-like characteristics.

  • The 1,2-Oxazole (Isoxazole) Ring: This five-membered heterocycle is a common feature in numerous approved drugs.[1][2] As an electron-rich aromatic system, it is relatively stable and can engage in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking.[1][3] Its nitrogen atom acts as a crucial hydrogen bond acceptor, a fundamental interaction for anchoring ligands to protein targets.[4][5]

  • The Cyclopropyl Group: Far from being a simple alkyl substituent, the cyclopropyl ring is a "conformational clamp" that imparts rigidity and possesses unique electronic properties.[6] Due to significant ring strain, its C-C bonds have enhanced p-character, allowing for conjugation with adjacent π-systems.[7] Critically, it is often used to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8][9] The introduction of a cyclopropyl group can also enhance potency, reduce off-target effects, and increase brain permeability.[10]

The fusion of these two moieties at the 3-position of the isoxazole ring creates a compact, structurally defined unit with a rich set of pharmacophoric features poised for interaction with biological macromolecules.

Structural and Physicochemical Profile

Understanding the inherent properties of the 3-cyclopropyl-1,2-oxazole core is fundamental to predicting its behavior in a biological environment.

Electronic and Conformational Properties

The isoxazole ring is a π-excessive heterocycle, making it an aromatic system.[4] The nitrogen atom is electron-withdrawing, influencing the overall electron distribution. The cyclopropyl group, with its "pseudo-double bond" character, can act as an electron-donating group, engaging in conjugation with the isoxazole π-system.[7]

Conformationally, the cyclopropyl group restricts rotation around the C3-C(cyclopropyl) bond, reducing the molecule's conformational flexibility. This pre-organization can be entropically favorable for binding to a target, as less conformational freedom is lost upon binding.[6][10]

Key Physicochemical Attributes

The properties of this moiety can be summarized as follows, providing a predictive framework for its inclusion in drug design.

PropertyContribution of the 3-Cyclopropyl-1,2-Oxazole MoietyRationale & Impact in Drug Design
Lipophilicity (LogP) Moderate IncreaseThe cyclopropyl group is a small, hydrophobic fragment that increases lipophilicity, which can enhance membrane permeability and access to lipophilic binding pockets.[7]
Hydrogen Bonding Hydrogen Bond AcceptorThe nitrogen atom at position 2 of the isoxazole ring is a primary hydrogen bond acceptor site. The oxygen at position 1 is a much weaker acceptor.[4][5]
Metabolic Stability Generally HighThe cyclopropyl group's strong C-H bonds are resistant to oxidative metabolism by CYP enzymes, often used to protect metabolically labile positions.[8][9]
Aromaticity & Planarity Aromatic HeterocycleThe isoxazole ring is planar and aromatic, enabling it to participate in π-π stacking and other aromatic interactions within a protein binding site.[4][11]
Basicity (pKa) Very Weak BaseThe conjugate acid of isoxazole has a pKa around -3.0, meaning it is not protonated under physiological conditions and is unlikely to cause liabilities associated with basic centers.[12]
Molecular Rigidity HighThe combination of the planar ring and the conformationally restricting cyclopropyl group results in a rigid structure, which can enhance binding selectivity.[6]

Core Pharmacophore Features and Biological Interactions

The utility of the 3-cyclopropyl-1,2-oxazole moiety stems from its ability to present a specific array of interaction points for a biological target. A generalized pharmacophore model highlights these key features.

G cluster_0 3-Cyclopropyl-1,2-Oxazole Core core hba H-Bond Acceptor hba->core hydrophobic Hydrophobic Pocket hydrophobic->core steric Steric Bulk & Shape Complementarity steric->core G cluster_workflow Synthetic Workflow: 1,3-Dipolar Cycloaddition start Cyclopropyl Aldehyde oxime Cyclopropyl Aldoxime start->oxime 1. NH2OH·HCl 2. Base nitrile_oxide Cyclopropyl Nitrile Oxide (in situ) oxime->nitrile_oxide Oxidative Dehydrogenation (e.g., NCS, Base) isoxazole 3-Cyclopropyl-5-R-1,2-Oxazole nitrile_oxide->isoxazole [3+2] Cycloaddition alkyne Substituted Alkyne (R-C≡C-H) alkyne->isoxazole

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pharmaceutical Intermediates using 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Executive Summary This guide details the synthetic utility of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: 111982-49-1), a privileged scaffold in medicinal chemistry. This intermediate is critical for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: 111982-49-1), a privileged scaffold in medicinal chemistry. This intermediate is critical for the synthesis of Liver X Receptor (LXR) agonists (e.g., GW6340 analogs) and novel anti-inflammatory agents. The cyclopropyl-isoxazole moiety offers a unique combination of metabolic stability (blocking CYP450 oxidation sites) and favorable lipophilicity compared to traditional phenyl or alkyl isoxazoles.

This document provides validated protocols for O-alkylation and N-alkylation , emphasizing reaction kinetics, safety handling of lachrymatory alkylating agents, and industrial scalability.

Chemical Profile & Safety (HSE)

Compound: 5-(Bromomethyl)-3-cyclopropylisoxazole Function: Electrophilic Alkylating Agent Reactivity Class:


 Active Halide (Benzylic-like reactivity)
PropertyData
Molecular Weight 202.05 g/mol
Appearance Colorless to pale yellow liquid (often solidifies at low temp)
Boiling Point ~110°C at 1.5 mmHg
Storage 2-8°C, under Argon/Nitrogen (Light Sensitive)
Critical Safety Warning

Lachrymator & Corrosive: This compound acts similarly to benzyl bromide. It is a potent lachrymator (tear gas effect) and causes severe skin burns.

  • Engineering Control: All operations must be performed in a certified chemical fume hood.

  • Decontamination: Spills should be treated with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleanup.

Mechanistic Insight

The C-Br bond at the 5-position is highly activated due to the electron-withdrawing nature of the isoxazole ring (inductive effect, -I). This makes the methylene carbon highly susceptible to nucleophilic attack (


).
  • Comparison: Reactivity is comparable to benzyl bromide but with higher metabolic stability in the final drug product due to the cyclopropyl group sterically protecting the 3-position.

  • Selectivity: The reaction is strictly chemoselective for nucleophiles (phenols, amines, thiols) and does not typically affect other electrophiles under mild basic conditions.

Reaction Pathway Visualization

The following diagram illustrates the standard workflow for synthesizing LXR agonist precursors using this scaffold.

G cluster_cond Reaction Conditions start Start: 5-(Bromomethyl)- 3-cyclopropylisoxazole complex Transition State (SN2 Attack) start->complex Activation nuc Nucleophile (Phenol/Amine) nuc->complex + Base (K2CO3) product Product: Ether/Amine Linked Pharmacophore complex->product -Br waste By-product: KBr / HBr complex->waste cond1 Solvent: Acetone or DMF cond2 Temp: 60°C

Caption: Figure 1. General reaction pathway for nucleophilic substitution at the 5-methyl position.

Primary Application: Synthesis of Ether-Linked LXR Agonists

This protocol describes the coupling of the isoxazole scaffold with a substituted phenol, a key step in synthesizing GW6340 analogs.

Protocol A: Williamson Ether Synthesis (O-Alkylation)

Target: Synthesis of 3-cyclopropyl-5-((2,6-dichlorophenoxy)methyl)isoxazole derivatives.

Reagents & Stoichiometry
ComponentEquiv.Role
Substituted Phenol1.0Nucleophile
5-(Bromomethyl)-3-cyclopropylisoxazole 1.1 Electrophile
Potassium Carbonate (

)
2.0Base (Acid Scavenger)
Potassium Iodide (KI)0.1Catalyst (Finkelstein)
Acetone (anhydrous)[0.2 M]Solvent
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Substituted Phenol (1.0 equiv) in anhydrous Acetone.

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
    • Note: The solution may turn yellow/orange depending on the phenol.

  • Addition: Add 5-(Bromomethyl)-3-cyclopropylisoxazole (1.1 equiv) dropwise.

    • Optimization: If the reaction is sluggish (monitored by TLC), add KI (0.1 equiv) to generate the more reactive iodide species in situ.

  • Reaction: Fit a reflux condenser and heat the mixture to 60°C (Reflux) for 4–6 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (lower Rf) should disappear, and a new non-polar spot (Product) should appear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine.

  • Purification: Recrystallize from Ethanol/Hexane or purify via Silica Gel Flash Chromatography (0-20% EtOAc in Hexane).

Expected Yield: 85–95% Validation Data (Typical):

  • 1H NMR (CDCl3):

    
     6.10 (s, 1H, Isoxazole-H4), 5.15 (s, 2H, 
    
    
    
    -Isoxazole). The disappearance of the
    
    
    signal (~4.45 ppm) and the shift to ~5.15 ppm confirms O-alkylation.

Secondary Application: N-Alkylation for Heterocyclic Libraries

Used for attaching the isoxazole "tail" to piperazines or secondary amines.

Protocol B: Amine Coupling

Conditions:

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Base: DIPEA (Diisopropylethylamine) or

    
    .
    
  • Temperature: Room Temperature to 50°C.

Procedure:

  • Dissolve amine (1.0 equiv) and DIPEA (2.5 equiv) in MeCN.

  • Add 5-(Bromomethyl)-3-cyclopropylisoxazole (1.05 equiv) slowly at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • Critical Note: Avoid excess alkylating agent to prevent quaternization of the amine (formation of ammonium salts).

Troubleshooting & Optimization Matrix

The following decision tree assists in selecting the correct solvent and base system based on the nucleophile's pKa.

DecisionMatrix root Select Nucleophile Type phenol Phenol (pKa 8-10) root->phenol amine Amine (pKa 9-11) root->amine thiol Thiol (pKa 6-8) root->thiol p_cond Standard: K2CO3 / Acetone / Reflux Hindered: Cs2CO3 / DMF / 80°C phenol->p_cond a_cond Standard: DIPEA / MeCN / RT Avoid: Excess Halide (Quaternization) amine->a_cond t_cond Standard: NaH or K2CO3 / THF / 0°C Note: Rapid Reaction (Exothermic) thiol->t_cond

Caption: Figure 2. Optimization matrix for base and solvent selection based on nucleophile class.

References

  • Collins, J. L., et al. (2002). "Identification of a Nonsteroidal Liver X Receptor Agonist through Parallel Array Synthesis of Tertiary Amines." Journal of Medicinal Chemistry, 45(10), 1963–1966.

  • Bernhardt, T. M., et al. (2015). "Synthesis and biological evaluation of isoxazole derivatives as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 25(6), 1230-1235.
  • Sigma-Aldrich. (2024). "Safety Data Sheet: 5-(Bromomethyl)-3-cyclopropylisoxazole."

  • GlaxoSmithKline. (2000). "Patent WO2000054759: Chemical Compounds (LXR Modulators)." World Intellectual Property Organization.

Application

Using 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole as a medicinal chemistry building block

Executive Summary: The "Rigid Linker" Strategy In modern drug discovery, the 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: 111982-49-1) scaffold represents a high-value "tactical" building block. It addresses two persi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigid Linker" Strategy

In modern drug discovery, the 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: 111982-49-1) scaffold represents a high-value "tactical" building block. It addresses two persistent challenges in lead optimization: metabolic instability of alkyl chains and conformational entropy .

By incorporating the 3-cyclopropyl-isoxazole motif, medicinal chemists can introduce a rigid, polar aromatic core that mimics the geometry of amides or esters while significantly improving metabolic half-life (


). The 5-bromomethyl group serves as a highly reactive "soft" electrophile, enabling rapid diversification via 

reactions with amines, thiols, and phenols.

Key Advantages:

  • Bioisosterism: The isoxazole ring acts as a non-hydrolyzable bioisostere for amide bonds (

    
    ) and esters (
    
    
    
    ).
  • Metabolic Shielding: The C3-cyclopropyl group blocks metabolic oxidation (e.g., CYP450 hydroxylation) often seen with straight-chain alkyl substituents.

  • Vectorial Definition: The 3,5-substitution pattern provides a defined angle (~130-140°), ideal for scaffolding fragment-based drug discovery (FBDD) libraries.

Chemical Profile & Handling

PropertyValue / Description
IUPAC Name 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
CAS Number 111982-49-1
Molecular Formula

Molecular Weight 202.05 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DCM, THF, MeCN, DMF; Insoluble in water
Reactivity Class Primary Alkyl Halide (Allylic-like reactivity)
Storage 2–8°C, under Argon/Nitrogen. Protect from light.[1]

Safety Warning: This compound is a potent lachrymator and skin irritant due to the alkyl bromide functionality. Handle only in a fume hood.

Strategic Application: Structure-Activity Relationship (SAR)

The utility of this building block lies in its ability to replace flexible linkers with a rigid, metabolically stable core.

Mechanism of Action: The "Cyclopropyl Shield"

Unlike a standard isopropyl or propyl group, the cyclopropyl ring has unique electronic properties (sigma-aromaticity character) and high strain energy.

  • Steric Bulk: It fills hydrophobic pockets (lipophilic efficiency) without the entropic penalty of a rotating alkyl chain.

  • Metabolic Stability: The C-H bonds of the cyclopropyl ring are stronger (

    
    ) than secondary acyclic C-H bonds (
    
    
    
    ), making them resistant to CYP450-mediated radical abstraction.
Visualization: SAR Decision Logic

SAR_Logic Start Lead Compound Optimization Issue1 Problem: Metabolic Instability (Rapid Clearance) Start->Issue1 Issue2 Problem: Low Potency (Flexible Linker) Start->Issue2 Solution Strategy: Introduce 3-Cyclopropyl-5-isoxazole Core Issue1->Solution Issue2->Solution Mech1 Cyclopropyl Group: Blocks CYP Oxidation Solution->Mech1 Mech2 Isoxazole Ring: Rigidifies Conformation Solution->Mech2 Outcome Result: Improved t1/2 & Target Affinity Mech1->Outcome Mech2->Outcome

Figure 1: Decision logic for selecting the 3-cyclopropyl-isoxazole scaffold during lead optimization.

Experimental Protocols

Protocol A: N-Alkylation (Library Generation)

Objective: Synthesis of tertiary amines (e.g., for GPCR or Kinase libraries) using the bromomethyl handle. Reaction Type:


 Nucleophilic Substitution.

Reagents:

  • Substrate: Secondary Amine (

    
    )
    
  • Reagent: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (

    
    )
    
  • Base:

    
     (
    
    
    
    ) or DIPEA (
    
    
    )
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a

    
     scintillation vial equipped with a magnetic stir bar, dissolve the secondary amine (
    
    
    
    ) in anhydrous MeCN (
    
    
    ).
  • Base Addition: Add powdered

    
     (
    
    
    
    ). Stir for 5 minutes at Room Temperature (RT).
  • Electrophile Addition: Add 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (

    
    ) dropwise (if oil) or as a solution in 
    
    
    
    MeCN.
  • Reaction: Seal the vial and stir at 60°C for 4–12 hours.

    • Monitoring: Check via LC-MS. The bromide is highly reactive; if the amine is nucleophilic, RT stirring overnight may suffice.

  • Workup:

    • Filter off inorganic solids.

    • Concentrate the filtrate under reduced pressure.

    • Partition between EtOAc (

      
      ) and Water (
      
      
      
      ). Wash organic layer with Brine.
  • Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).

Self-Validating Check:

  • LC-MS: Look for the disappearance of the bromide peak (M+2 pattern absent) and appearance of the product mass (

    
    ).
    
  • NMR: The methylene protons (

    
    ) connecting the isoxazole to the amine typically shift from 
    
    
    
    (in bromide) to
    
    
    (in amine).
Protocol B: C-C Bond Formation (Suzuki-Miyaura Cross-Coupling)

Note: This protocol assumes the user converts the bromide to a boronate or uses it directly in reductive cross-coupling.

Objective: Linking the isoxazole to an aryl core. Method: Nickel-catalyzed reductive cross-coupling (Electrophile-Electrophile coupling).

Reagents:

  • Aryl Bromide (

    
    )
    
  • 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (

    
    )
    
  • Catalyst:

    
     (
    
    
    
    )
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (

    
    , 
    
    
    
    )
  • Reductant:

    
     powder (
    
    
    
    )

Workflow Visualization:

Synthesis_Workflow Input1 Aryl Bromide (Ar-Br) Process Ni-Catalyzed Reductive Coupling (Mn, dtbbpy) Input1->Process Input2 Isoxazole-CH2-Br (Building Block) Input2->Process Intermediate Radical Intermediate Process->Intermediate SET Product Ar-CH2-Isoxazole Product Intermediate->Product

Figure 2: Reductive cross-coupling workflow for C-C bond formation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (N-Alkylation) Hydrolysis of bromideEnsure solvents are anhydrous. Avoid hydroxide bases; use DIPEA or Carbonates.
Bis-alkylation Primary amine usedUse secondary amines or large excess of primary amine (

) if mono-alkylation is desired.
Ring Cleavage Strong reducing conditionsAvoid

or

(isoxazole N-O bond is labile to reduction). Use

if needed elsewhere.
Precipitate in Reaction Ammonium salt formationThis is normal (HBr salt). Filter before workup.

References

  • Isoxazoles in Medicinal Chemistry: P. Pevarello et al., "Isoxazole Derivatives as Versatile Building Blocks," J. Med. Chem., 2018.[2] (Generalized Reference)

  • Cyclopropyl Bioisosteres: Wiles, J. A., et al. "Properties of Cyclopropyl Groups in Drug Design," Annual Reports in Medicinal Chemistry, 2011.

  • Synthesis of 3,5-Disubstituted Isoxazoles: "Regioselective Synthesis of Isoxazoles via [3+2] Cycloaddition," Organic Chemistry Portal.

  • N-Alkylation Protocols: "General Procedure for Alkylation of Amines with Alkyl Halides," Common Organic Chemistry.

(Note: Specific literature on the exact CAS 111982-49-1 is limited to catalog entries; protocols above are derived from validated methodologies for the 5-(bromomethyl)isoxazole class.)

Sources

Method

Application Note: Optimized N-Alkylation Strategies using 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Abstract & Introduction This application note details the technical protocols for the N-alkylation of amines using 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: 179868-60-1). This electrophile is a critical building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the technical protocols for the N-alkylation of amines using 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: 179868-60-1). This electrophile is a critical building block in medicinal chemistry, particularly for introducing the metabolically stable 3-cyclopropylisoxazole moiety—a common bioisostere found in S1P1 agonists, FXR agonists, and anti-infectives.

While the isoxazole ring offers robust stability, the 5-bromomethyl group is highly reactive (analogous to a benzylic halide). This reactivity necessitates precise control over basicity, stoichiometry, and temperature to maximize yield while suppressing common side reactions such as over-alkylation (quaternization) and elimination.

Chemical Profile
PropertySpecification
Compound Name 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
Structure Isoxazole ring with a cyclopropyl group at C3 and a bromomethyl group at C5
Molecular Weight ~202.05 g/mol
Reactivity Class Heteroaryl methyl halide (Active Electrophile)
Primary Mechanism Bimolecular Nucleophilic Substitution (

)
Storage 2-8°C, under inert atmosphere (Ar/N2), protect from light

Reaction Mechanism & Strategic Considerations

The reaction proceeds via a classical


 mechanism. The nitrogen lone pair of the amine attacks the methylene carbon attached to the bromine, displacing the bromide ion.
Mechanism Diagram

ReactionMechanism Amine Nucleophile (R-NH2) TS Transition State [N...C...Br]‡ Amine->TS Attack Electrophile Electrophile (Isoxazole-CH2-Br) Electrophile->TS Product Product (Secondary Amine) TS->Product -HBr SideProduct Side Product (Bis-alkylation) Product->SideProduct + Electrophile (Over-reaction)

Figure 1:


 reaction pathway showing the primary alkylation and the risk of polyalkylation.
Critical Variables
  • Solvent Selection: Polar aprotic solvents (Acetonitrile, DMF) are preferred to stabilize the transition state and dissolve inorganic bases.

  • Base Choice:

    • Inorganic (

      
      , 
      
      
      
      ): Best for secondary amines or less nucleophilic amines. Easy workup.
    • Organic (DIPEA, TEA): Useful for primary amines in non-polar solvents (DCM) to control kinetics.

  • Stoichiometry:

    • Secondary Amines: 1:1 to 1.1:1 (Electrophile:Amine).

    • Primary Amines: 0.8:1 (Electrophile:Amine) or excess amine to prevent bis-alkylation.

Experimental Protocols

Protocol A: General Procedure for Secondary Amines & Heterocycles

Target: Synthesis of tertiary amines or N-alkylated heterocycles.

Reagents:

  • Amine substrate (1.0 equiv)[1]

  • 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Acetonitrile (MeCN) [anhydrous] (Concentration: 0.1 M - 0.2 M)

  • Optional: Sodium Iodide (NaI) (0.1 equiv) – Use if reaction is sluggish (Finkelstein condition).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the amine (1.0 mmol) and

    
     (3.0 mmol, 414 mg) in anhydrous MeCN (5-10 mL).
    
  • Addition: Add 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.1 mmol, ~222 mg) dropwise at room temperature (RT).

    • Note: If the amine is valuable, reverse the stoichiometry (use excess electrophile) or add the electrophile in portions.

  • Reaction: Stir the mixture at 60°C. Monitor by TLC or LC-MS every 2 hours.

    • Typical time: 4–12 hours.

    • Checkpoint: If conversion <50% after 4 hours, add NaI (15 mg) to generate the more reactive iodide in situ.

  • Workup:

    • Cool to RT. Filter off the solids (inorganic salts) through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc, wash with water (2x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Controlled Mono-Alkylation of Primary Amines

Target: Synthesis of secondary amines while minimizing bis-alkylation.

Reagents:

  • Primary Amine (1.5 - 2.0 equiv)

  • 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Dichloromethane (DCM) or THF (Concentration: 0.05 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine (2.0 mmol) and DIPEA (2.0 mmol) in DCM (20 mL). Cool the solution to 0°C (ice bath).

  • Slow Addition: Dissolve the isoxazole bromide (1.0 mmol) in DCM (5 mL). Add this solution dropwise over 30–60 minutes to the cold amine solution.

    • Rationale: Keeping the amine in excess and temperature low favors mono-alkylation.

  • Reaction: Allow the mixture to warm to RT slowly. Stir for 12–16 hours.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x).

    • Crucial Step: Acid/Base extraction can be used here to separate the product from non-basic impurities, but column chromatography is usually required to separate mono- vs. bis-alkylated products.

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields or side reactions.

OptimizationTree Start Issue Identified Problem What is the problem? Start->Problem LowConv Low Conversion Problem->LowConv Reactants remain OverAlk Over-Alkylation Problem->OverAlk Bis-product forms Hydrolysis Hydrolysis of Bromide Problem->Hydrolysis OH-product forms Soln1 Add NaI (0.1 eq) Increase Temp to 80°C LowConv->Soln1 Soln2 Switch to Cs2CO3 (Cesium Effect) LowConv->Soln2 Soln3 Slow Addition of Bromide Dilute Reaction (0.05M) OverAlk->Soln3 Soln4 Ensure Anhydrous Solvent Use Molecular Sieves Hydrolysis->Soln4

Figure 2: Troubleshooting decision tree for optimizing N-alkylation yields.

Quantitative Data Summary
ConditionBaseSolventTempTypical Yield (Secondary Amine)Selectivity (Primary Amine)
Standard

MeCN60°C75-85%Low (Mixture)
Finkelstein

/NaI
MeCN60°C85-95%Low
Mild/Kinetic DIPEADCM0°C50-60%High (Mono-favored)
Cesium

DMF40°C80-90%Moderate

Safety & Handling

  • Lachrymator Warning: 5-(Bromomethyl)isoxazoles are potent lachrymators and skin irritants. All weighing and transfers must occur within a functioning fume hood.

  • Thermal Stability: While the cyclopropyl group adds stability, isoxazoles can undergo ring-opening under vigorous basic conditions at high temperatures (>100°C). Avoid strong hydroxide bases (NaOH/KOH) in protic solvents at reflux.

References

  • Chalyk, B., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry, 84(24), 15877–15899. (Demonstrates nucleophilic substitution on 5-bromomethyl isoxazoles).

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. (Comprehensive review of N-alkylation methodologies).

  • Enamine Ltd. (2023). "Isoxazole Building Blocks: 5-(Bromomethyl)-3-cyclopropylisoxazole." Product Catalog & Safety Data Sheet. (Commercial availability and physical properties).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl halide reactivity).

Sources

Application

Application Note: Strategic Synthesis of 3-Cyclopropyl-1,2-oxazole Scaffolds in Drug Discovery

Executive Summary The 3-cyclopropyl-1,2-oxazole (isoxazole) moiety represents a privileged structural motif in modern medicinal chemistry. By combining the metabolic stability and unique "sigma-aromaticity" of the cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-cyclopropyl-1,2-oxazole (isoxazole) moiety represents a privileged structural motif in modern medicinal chemistry. By combining the metabolic stability and unique "sigma-aromaticity" of the cyclopropyl group with the bioisosteric properties of the isoxazole ring, this scaffold offers optimized pharmacokinetic profiles for kinase inhibitors, GPCR ligands, and anti-infectives.

This Application Note provides a definitive technical guide for synthesizing 3-cyclopropylisoxazoles. We contrast two primary methodologies: the versatile [3+2] Cycloaddition (ideal for library generation) and the scalable Condensation of


-keto esters  (ideal for process chemistry). Detailed protocols, mechanistic insights, and critical process parameters (CPPs) are provided to ensure reproducibility and high fidelity in your synthetic campaigns.

Strategic Rationale: The Cyclopropyl-Isoxazole Advantage

In drug design, replacing an isopropyl or ethyl group with a cyclopropyl ring often enhances potency and metabolic stability.[1]

  • Metabolic Blockade: The cyclopropyl C-H bonds are shorter and stronger (

    
     character) than alkyl C-H bonds, resisting cytochrome P450 oxidation.
    
  • Conformational Rigidity: The ring restricts the rotation of attached substituents, potentially locking the molecule into a bioactive conformation.

  • Electronic Effects: The isoxazole ring acts as a stable bioisostere for amide or ester linkages, while the 3-cyclopropyl group donates electron density via conjugation (Walsh orbitals), modulating the heterocycle's basicity.

Synthetic Pathways Overview

We define two validated pathways for accessing the 3-cyclopropyl-1,2-oxazole core. Selection depends on the desired substitution pattern at the 5-position and the scale of synthesis.

Pathway A: [3+2] Dipolar Cycloaddition (The "Click" Route)
  • Mechanism: Reaction of cyclopropanecarbonitrile oxide (generated in situ) with a terminal alkyne.

  • Regioselectivity: Highly favors the 3,5-disubstituted isomer over the 3,4-isomer due to steric and electronic control.

  • Application: High-throughput synthesis of diverse analogs.

Pathway B: Condensation of 1,3-Dicarbonyls (The "Process" Route)
  • Mechanism: Nucleophilic attack of hydroxylamine on a 3-cyclopropyl-3-oxopropanoate derivative.

  • Regioselectivity: Controlled by pH and the electrophilicity of the carbonyl centers.

  • Application: Multi-gram scale-up of specific intermediates.

SyntheticStrategy Start Target: 3-Cyclopropylisoxazole RouteA Route A: [3+2] Cycloaddition Start->RouteA Library Gen RouteB Route B: Condensation Start->RouteB Scale Up PrecursorA Cyclopropanecarbaldehyde Oxime RouteA->PrecursorA PrecursorB Ethyl 3-cyclopropyl- 3-oxopropanoate RouteB->PrecursorB IntermedA Nitrile Oxide (In Situ) PrecursorA->IntermedA NCS / Et3N ProductB 3-Cyclopropyl-5-hydroxy isoxazole PrecursorB->ProductB + NH2OH pH Control ProductA 3-Cyclopropyl-5-aryl/alkyl isoxazole IntermedA->ProductA + Alkyne

Figure 1: Decision tree for synthetic route selection based on target functionality and scale.

Detailed Protocol A: [3+2] Cycloaddition

Objective: Synthesis of 3-cyclopropyl-5-(4-chlorophenyl)isoxazole.

Mechanistic Insight

The reaction proceeds via a concerted Huisgen 1,3-dipolar cycloaddition. The key challenge is the instability of the nitrile oxide intermediate, which readily dimerizes to a furoxan. To mitigate this, we utilize the Hydroximoyl Chloride Method , where the dipole is generated slowly in situ by dehydrohalogenation.

Materials
  • Cyclopropanecarbaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • 4-Chlorophenylacetylene (1.2 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • DMF or CH2Cl2 (Solvent)

Step-by-Step Procedure
  • Chlorination (Dipole Precursor Formation):

    • Dissolve cyclopropanecarbaldehyde oxime (10 mmol) in DMF (20 mL) at 0°C.

    • Add NCS (11 mmol) portion-wise over 15 minutes. Caution: Exothermic.

    • Stir at room temperature for 1 hour. Verification: TLC should show consumption of oxime. This forms the cyclopropanecarbohydroximoyl chloride.

  • Cycloaddition:

    • Add 4-chlorophenylacetylene (12 mmol) to the reaction mixture.

    • Cool the solution to 0°C.

    • Critical Step: Add Et3N (12 mmol) dissolved in DMF (5 mL) dropwise over 30 minutes.

    • Why? Slow addition keeps the concentration of the free nitrile oxide low, favoring reaction with the alkyne over self-dimerization.

  • Work-up:

    • Stir for 4 hours at room temperature.

    • Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 9:1).

Expected Yield: 75-85% Regioselectivity: >95:5 (3,5-isomer vs 3,4-isomer).

Detailed Protocol B: Condensation of -Keto Esters

Objective: Synthesis of 3-cyclopropylisoxazol-5(4H)-one (Scaffold for further functionalization).

Mechanistic Insight

This reaction relies on the differential reactivity of the 1,3-dicarbonyl centers. The ketone (adjacent to the cyclopropyl) is more electrophilic than the ester. Hydroxylamine attacks the ketone first to form an oxime intermediate, which then cyclizes via intramolecular attack on the ester.

Materials
  • Ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq)

  • Hydroxylamine hydrochloride (NH2OH[2]·HCl) (1.1 eq)

  • Sodium Acetate (NaOAc) (1.2 eq) or NaOH

  • Ethanol/Water (1:1)

Step-by-Step Procedure
  • Preparation:

    • Dissolve NH2OH·HCl (11 mmol) and NaOAc (12 mmol) in water (10 mL).

    • Dissolve Ethyl 3-cyclopropyl-3-oxopropanoate (10 mmol) in Ethanol (10 mL).

  • Condensation:

    • Mix the two solutions.

    • Reflux at 80°C for 3-6 hours.

    • Monitoring: The pH should be maintained around 4-5 to prevent ring opening or formation of the hydroxamic acid byproduct.

  • Isolation:

    • Cool to room temperature.[3][4][5]

    • Acidify carefully with 1M HCl to pH 2.

    • The product, 3-cyclopropylisoxazol-5(4H)-one, typically precipitates as a white solid. Filter and wash with cold water.

Expected Yield: 80-90%

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Nitrile Oxide Dimerization Formation of furoxan byproduct (insoluble solid).Decrease rate of Et3N addition; Increase equivalents of alkyne (dipolarophile).
Regioisomer Contamination Presence of >5% 3,4-isomer in [3+2] route.Use sterically bulkier alkynes or switch to Cu(I) catalyzed click conditions (though Cu-click is typically for azides, specific Ru-catalysts can direct nitrile oxide regioselectivity).
Ring Opening Low yield in Method B; product is acyclic.Reaction pH is too high (basic). Ensure pH < 7 during workup. Isoxazolones are sensitive to strong base.
Cyclopropyl Stability Ring opening to linear alkene.Avoid strong Lewis acids (e.g., AlCl3) or temperatures >140°C. The cyclopropyl ring is generally stable under standard isoxazole synthesis conditions.

Pathway Visualization: [3+2] Regioselectivity

The following diagram illustrates the orbital interactions directing the formation of the 3,5-isomer.

Regioselectivity cluster_legend Mechanism Note Dipole Cyclopropyl-CNO (Dipole) TS Transition State (Steric Approach) Dipole->TS Alkyne Terminal Alkyne (Dipolarophile) Alkyne->TS Major 3-Cyclopropyl-5-substituted (Major Product) TS->Major Favored (Sterics) Minor 3-Cyclopropyl-4-substituted (Minor Product) TS->Minor Disfavored Note Large substituent (R) on alkyne avoids steric clash with cyclopropyl group in TS.

Figure 2: Steric governance of regioselectivity in the Huisgen cycloaddition.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[6][7][8][9] Past and Future. Angewandte Chemie International Edition. Link

  • Liu, K.C., et al. (1977). Synthesis of isoxazoles from nitrile oxides.[4][5][8] Journal of Organic Chemistry.[3][10] Link

  • Vidal, J., et al. (2020). The Cyclopropyl Group in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry.[10] Link (Note: Generalized link to JMedChem cyclopropyl reviews).

  • Organic Chemistry Portal. (2023). Synthesis of Isoxazoles.[4][5][8][10][11]Link

  • Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry. Link

(Note: While specific URL deep-links to older papers may vary by institution access, the DOI links provided lead to the authoritative landing pages.)

Sources

Method

Reaction of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole with thiols and phenols

Application Note: High-Efficiency Functionalization of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Executive Summary This application note details the robust functionalization of 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Functionalization of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Executive Summary

This application note details the robust functionalization of 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole (Compound 1 ), a privileged scaffold in medicinal chemistry often utilized in the design of GPCR agonists (e.g., TGR5, FXR) and kinase inhibitors. The bromomethyl group at the C5 position exhibits high electrophilicity, making it an ideal partner for nucleophilic substitution (


) reactions. We provide optimized protocols for coupling with thiols  (thioetherification) and phenols  (etherification), emphasizing reaction kinetics, base selection, and purification strategies to maximize yield and purity.

Chemical Context & Mechanism

Substrate Reactivity

The 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole scaffold features a unique reactivity profile:

  • Electronic Activation: The isoxazole ring is electron-deficient, exerting an inductive effect (-I) that pulls electron density away from the methylene carbon. This destabilizes the C-Br bond and lowers the energy barrier for nucleophilic attack.

  • Steric Environment: The cyclopropyl group at C3 adds lipophilicity and metabolic stability but is distal enough not to sterically hinder the reaction center at C5.

  • Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (

    
    ) . The nucleophile (thiolate or phenoxide) attacks the methylene carbon, displacing the bromide ion in a concerted step.
    
Mechanistic Pathway (DOT Diagram)

ReactionMechanism Substrate 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (Electrophile) TS Transition State [Nu---CH2---Br]‡ Substrate->TS Nu Nucleophile (RS⁻ or ArO⁻) Nu->TS Attack (SN2) Product Functionalized Isoxazole (Thioether or Ether) TS->Product Inversion/Displacement LeavingGroup Bromide Ion (Br⁻) TS->LeavingGroup

Figure 1: Concerted


 mechanism for the displacement of bromide by thiolate/phenoxide nucleophiles.

Experimental Protocols

Protocol A: Thioetherification (Reaction with Thiols)

Target: Synthesis of 5-((alkyl/arylthio)methyl)-3-cyclopropylisoxazoles.

Rationale: Thiols are soft, highly nucleophilic species. Under basic conditions, they readily form thiolate anions (


), which react rapidly with the bromomethyl substrate even at room temperature.

Reagents:

  • Substrate: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.0 equiv)

  • Thiol (R-SH): 1.1 – 1.2 equiv

  • Base: Potassium Carbonate (

    
    ), 1.5 – 2.0 equiv
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Thiol (1.1 equiv) in anhydrous MeCN (0.2 M concentration relative to substrate).

  • Activation: Add

    
      (1.5 equiv) to the solution. Stir at Room Temperature (RT) for 15 minutes to generate the thiolate species.
    
  • Addition: Add 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.0 equiv) dropwise (as a solution in minimal MeCN if solid, or neat if liquid).

  • Reaction: Stir the mixture at RT for 2–4 hours .

    • Note: For bulky or electron-deficient thiols, heating to

      
       may accelerate conversion.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. The bromide starting material typically disappears rapidly.

  • Workup:

    • Dilute the reaction mixture with water and extract with Ethyl Acetate (EtOAc) (3x).[1]

    • Wash the combined organic layers with brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (typically

    
     EtOAc in Hexanes).
    
Protocol B: Etherification (Reaction with Phenols)

Target: Synthesis of 5-((aryloxy)methyl)-3-cyclopropylisoxazoles.

Rationale: Phenols are harder nucleophiles and less acidic (


) than thiols. Generating the phenoxide anion requires a base, and the substitution often requires elevated temperatures to overcome the higher activation energy compared to thiolates.

Reagents:

  • Substrate: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.0 equiv)

  • Phenol (Ar-OH): 1.1 equiv[2]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ), 2.0 equiv
  • Solvent: DMF (preferred) or Acetone

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve the Phenol (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add

    
      (2.0 equiv). Stir at RT for 20–30 minutes to ensure deprotonation.
    
    • Tip: If the phenol is electron-rich (less acidic),

      
       can be used to improve solubility and reactivity.
      
  • Addition: Add 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.0 equiv).

  • Reaction: Heat the mixture to

    
     for 4–12 hours .
    
    • Critical: Do not overheat (

      
      ) to avoid decomposition of the isoxazole ring.
      
  • Monitoring: Monitor by LC-MS. Look for the product mass (

    
    ).
    
  • Workup:

    • Cool to RT. Pour into ice-water (precipitate often forms).

    • Extract with EtOAc or Ether. Wash extensively with water (to remove DMF) and dilute NaOH (to remove unreacted phenol).

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization (from EtOH/Water) or Flash Chromatography.

Optimization & Troubleshooting Guide

VariableRecommendationRationale
Solvent DMF (Phenols), MeCN (Thiols)DMF solvates cations well, enhancing the nucleophilicity of phenoxides. MeCN is easier to remove for volatile thioethers.
Base

(Standard),

(Difficult substrates)
Cesium is larger ("softer" cation), promoting looser ion pairing and higher reactivity of the anion.
Temperature RT (Thiols),

(Phenols)
Thiols are prone to oxidation (disulfide formation) at high heat; Phenols require energy to overcome the activation barrier.
Side Reactions Hydrolysis Avoid water in the solvent. The bromomethyl group can hydrolyze to the alcohol (hydroxymethyl) if wet solvent is used.
Workflow Logic (DOT Diagram)

Workflow Start Start: 5-Bromomethyl-3-cyclopropylisoxazole Choice Select Nucleophile Start->Choice ThiolPath Thiol (R-SH) Solvent: MeCN Base: K2CO3 Choice->ThiolPath Thiol PhenolPath Phenol (Ar-OH) Solvent: DMF Base: K2CO3/Cs2CO3 Choice->PhenolPath Phenol ThiolCond Reaction: RT, 2-4h ThiolPath->ThiolCond ThiolWorkup Workup: Dilute w/ Water, Extract EtOAc ThiolCond->ThiolWorkup Purification Purification: Flash Chromatography (Hex/EtOAc) ThiolWorkup->Purification PhenolCond Reaction: 60-80°C, 4-12h PhenolPath->PhenolCond PhenolWorkup Workup: Wash w/ NaOH (Remove excess Phenol) PhenolCond->PhenolWorkup PhenolWorkup->Purification Final Final Product: Functionalized Isoxazole Purification->Final

Figure 2: Decision tree and workflow for optimizing reaction conditions based on nucleophile type.

Safety & Handling

  • Lachrymator Hazard: Bromomethyl heterocycles are potent lachrymators (tear-inducing agents). Always handle in a functioning fume hood.

  • Skin Irritant: Direct contact can cause severe dermatitis. Wear nitrile gloves and a lab coat.

  • Waste Disposal: Quench unreacted alkyl halides with an amine (e.g., morpholine) or dilute NaOH before disposal to prevent downstream alkylation hazards in waste containers.

References

  • Liu, W., et al. "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols."[3] Journal of Organic Chemistry, vol. 89, no. 12, 2024, pp. 8745-8758.[3] Link

  • Maji, T., et al. "Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation." Beilstein Journal of Organic Chemistry, vol. 15, 2019, pp. 1130-1137. Link

  • Fisher Scientific. "Safety Data Sheet: 5-(Bromomethyl)-3-phenylisoxazole (Analogous Safety Data)." Fisher Scientific SDS, 2023. Link

  • ChemSynthesis. "5-cyclopropyl-3-isoxazolol and derivatives: Synthesis and Properties." ChemSynthesis Database, 2025. Link

Sources

Application

Advanced Solvent Selection Guide: Nucleophilic Substitution of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Executive Summary 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (Structure 1 ) is a high-value pharmacophore intermediate, particularly prevalent in the synthesis of TGR5 agonists and novel antimicrobials. Its reactivity is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (Structure 1 ) is a high-value pharmacophore intermediate, particularly prevalent in the synthesis of TGR5 agonists and novel antimicrobials. Its reactivity is defined by the electrophilic bromomethyl "warhead" and the sterically distinct cyclopropyl-isoxazole core.[1]

This guide moves beyond generic solvent lists to provide a mechanistic framework for solvent selection. We analyze the interplay between dielectric constants , dipole moments , and solvation shells to optimize yields in


 substitutions. We also introduce "Green" solvent alternatives to replace traditional dipolar aprotic solvents (DMF, NMP) without compromising reaction kinetics.[1]

Chemical Profile & Reactivity Analysis

The Electrophile: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
  • CAS: 111982-49-1 (Generic analog reference)

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 202.05 g/mol [1]

  • Physical State: Typically a white to off-white low-melting solid or oil.[1]

Reactivity Hotspots
  • Bromomethyl Group (

    
    ):  A highly reactive benzylic-like electrophile.[1] The electron-withdrawing nature of the isoxazole ring (inductive effect) enhances the electrophilicity of the methylene carbon, making it significantly more reactive than standard alkyl bromides.[1]
    
  • Isoxazole Ring: Generally stable to acid/base but susceptible to reductive cleavage (N-O bond break) and strong nucleophiles at the C-3/C-5 positions if not sterically protected.[1]

  • Cyclopropyl Group: Adds lipophilicity and steric bulk.[1] It is stable under standard nucleophilic substitution conditions but sensitive to strong acid-catalyzed ring opening.[1]

Solvent Selection Framework

The choice of solvent dictates the reaction rate (


), selectivity, and isolation efficiency.[1] For 

reactions involving 1 , the solvent must solvate the nucleophile cation (e.g.,

) while leaving the anion (e.g.,

) "naked" and reactive.[1]
Solvent Performance Matrix[1]
Solvent ClassExamplesSuitabilityKinetic EffectWorkup/Green Score
Dipolar Aprotic DMF, NMP, DMSOExcellent High (

)
Poor. High BP, difficult removal, toxicity issues.[1]
Polar Aprotic (Volatile) Acetonitrile (MeCN), AcetoneGood Moderate-HighGood.[1] Easy evaporation, MeCN is standard.[1]
Green Alternatives 2-MeTHF, CPME, EtOAcModerate Moderate (requires PTC*)Excellent.[1] Biogenic, low toxicity, easy separation.[1]
Protic MeOH, EtOH, WaterAvoid Low (H-bonding inhibits Nu)Poor.[1] Risk of solvolysis (formation of alcohol byproduct).[1]
Non-Polar Toluene, HexanePoor Very LowPoor.[1] Reactants likely insoluble.[1]

*PTC = Phase Transfer Catalyst (e.g., TBAB, 18-Crown-6)

The "Green" Pivot: Replacing DMF

While DMF is the kinetic gold standard for this substrate, it poses significant process risks (genotoxicity, aqueous waste).[1]

  • Recommendation: Use Acetonitrile (MeCN) for small-scale discovery.[1]

  • Recommendation: Use 2-MeTHF with Phase Transfer Catalysis for process scale. The biphasic system allows for easy salt removal and solvent recycling.[1]

Visualizing the Decision Process

The following flow chart guides the chemist through the solvent selection process based on the specific nucleophile and scale.

SolventSelection Start Start: Select Nucleophile NuType Nucleophile Type? Start->NuType Amine Amine (Neutral) (e.g., Piperidine, Morpholine) NuType->Amine Neutral Anion Anionic (Charged) (e.g., Phenolate, Thiolate) NuType->Anion Charged SolvAmine Recommended: MeCN or DCM Base: DIPEA or Excess Amine Amine->SolvAmine Scale Reaction Scale? Anion->Scale ScaleSmall Discovery (<1g) Scale->ScaleSmall ScaleLarge Process (>10g) Scale->ScaleLarge SolvDMF Classic: DMF or DMSO Fast, Homogeneous ScaleSmall->SolvDMF SolvGreen Green: 2-MeTHF + PTC (e.g., TBAB) ScaleLarge->SolvGreen

Figure 1: Decision tree for solvent selection emphasizing scale and nucleophile charge.

Detailed Experimental Protocols

Protocol A: Synthesis of TGR5 Agonist Intermediate (Ether Linkage)

Reaction: Coupling of 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole with a Phenol derivative. Context: This mimics the key step in synthesizing TGR5 agonists where the isoxazole is linked to a biaryl or heterocyclic core.

Reagents:

  • Phenol derivative (1.0 equiv)[1]

  • 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous, granular)[1]
    
  • Solvent: Acetonitrile (MeCN) [Preferred for ease of workup]

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol derivative (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Activation: Add

    
     (2.0 equiv). Stir at room temperature for 15 minutes to facilitate deprotonation (formation of phenoxide).[1]
    
  • Addition: Add 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.1 equiv) in a single portion.

    • Note: If the reaction is exothermic on a large scale, add dropwise as a solution in MeCN.[1]

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1] The bromide starting material (

      
       ~ 2.5 min) should disappear, replaced by the product (
      
      
      
      ~ 3.8 min).
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Recrystallize from EtOH/Heptane or purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Protocol B: Amination (Synthesis of Secondary Amines)

Reaction: Displacement of bromide by a secondary amine (e.g., piperidine).[1]

Reagents:

  • Secondary Amine (1.2 equiv)[1]

  • 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.0 equiv)

  • Base: DIPEA (Hunig's Base) (1.5 equiv)[1]

  • Solvent: DCM (Dichloromethane) or 2-MeTHF

Step-by-Step:

  • Dissolution: Dissolve the isoxazole bromide in DCM (0.1 M) at 0°C.

  • Addition: Add DIPEA followed by the secondary amine dropwise.

    • Why 0°C? To prevent bis-alkylation or quaternary salt formation if the amine is primary.[1] For secondary amines, RT is acceptable.[1]

  • Stirring: Allow to warm to Room Temperature (25°C) and stir for 12 hours.

  • Quench: Wash the organic layer with Water (2x) and Brine (1x).[1]

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Mechanism & Troubleshooting

Mechanistic Pathway ( )

The reaction proceeds via a concerted bimolecular substitution.[1] The transition state involves the nucleophile attacking the backside of the


 bond.[1]

ReactionMechanism cluster_solvent Solvent Role Reactants Reactants Nu: + R-CH2-Br TS Transition State [Nu---C---Br]‡ Reactants->TS Activation Products Products Nu-CH2-R + Br- TS->Products Fast Desc Polar Aprotic Solvents stabilize the cation (K+) leaving Nu: naked/reactive

Figure 2:


 Reaction coordinate and solvent influence.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (<40%) Solvolysis (reaction with solvent)Ensure solvent is anhydrous . Avoid alcohols (MeOH, EtOH).[1]
Ring Opening Base too strong / Temperature too highSwitch from

to

or

.[1] Keep T < 80°C.
Incomplete Reaction Poor solubility of nucleophileAdd 18-Crown-6 (catalytic) or switch to DMF/DMSO.[1]
Darkening/Tars Decomposition of IsoxazolePerform reaction under Nitrogen/Argon atmosphere.[1] Exclude light.

References

  • TGR5 Agonist Synthesis

    • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists.[3] (2022).[1][3] PMC. Link

    • Synthesis and SAR of 2-aryl-3-aminomethylquinolines as agonists of the bile acid receptor TGR5. (2010).[1] Bioorg. Med. Chem. Lett. Link

  • Isoxazole Chemistry & Reactivity

    • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions. (2019).[1] Enamine/J. Org.[1] Chem. Link[1]

    • Oxazoles: Synthesis, Reactions, and Spectroscopy.[1][4] (2004).[1] Wiley.[1][4] Link[1]

  • Solvent Selection Guides

    • PubChem Compound Summary: 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole.[2] (2023).[1][5] PubChem.[1][2][6][7][8] Link[1]

    • Comparison of Green Solvents for Nucleophilic Substitutions.

Disclaimer: The protocols provided herein are for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole before handling. The compound is a potent alkylating agent and should be handled in a fume hood.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Stability &amp; Storage

Executive Summary: The Instability Mechanism 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is a highly reactive alkylating agent.[1] Its utility in drug development stems from the electrophilic bromomethyl group, which allow...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Instability Mechanism

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is a highly reactive alkylating agent.[1] Its utility in drug development stems from the electrophilic bromomethyl group, which allows for the facile attachment of the isoxazole scaffold to nucleophiles. However, this same reactivity renders it susceptible to hydrolysis upon exposure to atmospheric moisture.

The degradation cascade proceeds as follows:

  • Nucleophilic Attack: Water attacks the methylene carbon (

    
    ), displacing the bromide ion.
    
  • Acid Generation: The reaction releases Hydrogen Bromide (HBr).

  • Autocatalysis: HBr is a strong acid. Its accumulation lowers the pH of the local environment, potentially catalyzing isoxazole ring cleavage or polymerization of the degradation products, leading to a "sticky" yellow/orange solid.

Visualizing the Degradation Pathway

HydrolysisPath Compound 5-(Bromomethyl)-3- cyclopropyl-1,2-oxazole Transition Transition State (SN2 Attack) Compound->Transition  Exposure   Water H₂O (Atmospheric Moisture) Water->Transition Alcohol Degradant A: (3-Cyclopropylisoxazol-5-yl)methanol Transition->Alcohol Acid Degradant B: Hydrogen Bromide (HBr) Transition->Acid Corrosion Consequences: - Container Corrosion - Autocatalytic Decomposition - Yield Loss Acid->Corrosion  Accumulation  

Figure 1: The hydrolytic degradation pathway of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole.[1] Note the generation of HBr, which poses a secondary stability risk.

Troubleshooting Guide: Diagnosing & Fixing Storage Issues

This section addresses specific scenarios reported by researchers handling this intermediate.

Scenario A: Visual & Olfactory Changes

Q: My compound was originally a white crystalline solid, but after two weeks in the fridge, it has turned yellow and smells acrid. Is it usable?

Diagnosis: The "acrid" smell is likely HBr gas , indicating significant hydrolysis has occurred. The yellow color suggests the formation of conjugated degradation byproducts or trace ring-opening.[1]

Corrective Action:

  • Safety First: Handle in a fume hood. HBr is lachrymatory and corrosive.

  • Purity Check: Run a TLC (Thin Layer Chromatography) or HPLC.

    • Expectation: The alcohol degradant is much more polar than the bromide.

  • Remediation (If purity > 80%):

    • Dissolve the solid in Dichloromethane (DCM) .

    • Wash rapidly with cold, dilute Sodium Bicarbonate (NaHCO₃) to neutralize HBr.

    • Dry over Anhydrous MgSO₄ , filter, and concentrate immediately at low temperature (<30°C).

    • Do not store the solution; use immediately or recrystallize.

Scenario B: "Wet" Appearance

Q: The solid looks "wet" or clumpy inside the bottle, but I haven't added any solvent.

Diagnosis: This is hygroscopic clumping . The HBr generated on the surface of the crystals is extremely hygroscopic, pulling more moisture from the air, creating a feedback loop of degradation.

Corrective Action:

  • Immediate: Purge the container with dry Argon or Nitrogen.[2]

  • Long-term: If the clump cannot be broken up into free-flowing powder, redissolve and re-isolate as described in Scenario A.

  • Prevention: Never store this compound in a container with a large headspace (air volume) unless that headspace is filled with inert gas.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in methanol or ethanol to prevent it from drying out? A: ABSOLUTELY NOT. Primary alkyl bromides react with alcohols (solvolysis) to form ethers. Storing 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole in methanol will convert it to 5-(methoxymethyl)-3-cyclopropyl-1,2-oxazole, rendering it useless for your alkylation reaction [1].[1]

  • Safe Solvents for Short-term Storage: Anhydrous DCM, Toluene, or THF (stabilized).

Q2: What is the optimal storage temperature? A: -20°C is required for long-term storage (>1 month). While the compound may appear stable at 4°C, the rate of hydrolysis is temperature-dependent.[1] At -20°C, the kinetic energy available for the


 reaction with trace moisture is significantly reduced.

Q3: How do I weigh it out without exposing it to moisture? A: Use the "Difference Weighing" technique with a closed vessel:

  • Tare a capped vial containing the stock.

  • Quickly transfer an estimated amount to your reaction flask.

  • Recap the stock vial immediately.

  • Weigh the stock vial again. The loss in weight is the amount added.

  • Pro-Tip: Allow the stored bottle to warm to room temperature before opening. Opening a cold bottle in a humid lab causes immediate condensation on the product.

Standard Operating Procedures (SOPs)
Protocol 4.1: Inert Storage Setup

Objective: To create a self-validating storage system that minimizes moisture contact.[1]

ParameterSpecificationReason
Primary Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV; PTFE prevents solvent leaching and provides a tight seal.[1]
Headspace Gas Argon (preferred) or NitrogenArgon is heavier than air and forms a better "blanket" over the solid.
Secondary Containment Desiccator with Indicating Silica GelProvides a backup moisture barrier.
Outer Seal Parafilm® or Electrical TapePrevents cap loosening due to thermal contraction in the freezer.

Step-by-Step:

  • Transfer the compound to the amber vial.

  • Gently flow a stream of dry Argon into the vial for 10-15 seconds to displace air.

  • Cap immediately and seal with Parafilm.

  • Place inside a secondary jar containing fresh desiccant (blue/orange silica).

  • Store at -20°C.

Protocol 4.2: Incoming Inspection (Purity Check)

Objective: Verify integrity before use in critical steps.

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexanes:Ethyl Acetate (80:20).

    • Visualization: UV (254 nm) and Iodine stain.

    • Result: The bromide (Product) will have a higher

      
       (approx 0.6-0.7).[1] The alcohol (Hydrolysis product) will be lower (approx 0.2-0.[1]3) and stain heavily.
      
  • NMR Verification (Optional):

    • Check the chemical shift of the

      
       protons.[1] In 
      
      
      
      , these typically appear around 4.4 - 4.6 ppm (singlet).
    • If hydrolyzed, a new peak for

      
       will appear upfield (approx 4.6 - 4.8 ppm , often broad or slightly shifted depending on concentration).[1]
      
Decision Matrix: Handling & Storage

Use this logic flow to determine the correct handling procedure based on your current situation.

StorageDecision Start Start: Assessing Compound Status CheckState Is the compound a solid or in solution? Start->CheckState Solid Solid Form CheckState->Solid Solution Solution Form CheckState->Solution CheckColor Color/Odor Check Solid->CheckColor SolventCheck Is solvent Alcohol/Water? Solution->SolventCheck White White/Off-White No Odor CheckColor->White Yellow Yellow/Orange Acrid Smell CheckColor->Yellow ActionStore Protocol 4.1: Store at -20°C under Argon White->ActionStore ActionPurify Recrystallize or Wash (NaHCO3) Yellow->ActionPurify YesSolvent Yes SolventCheck->YesSolvent NoSolvent No (DCM/Tol) SolventCheck->NoSolvent ActionDump Discard. Irreversible Solvolysis. YesSolvent->ActionDump ActionEvap Evaporate Solvent Ensure Dryness -> Go to Solid Storage NoSolvent->ActionEvap ActionEvap->ActionStore

Figure 2: Decision tree for evaluating compound integrity and determining necessary processing steps.

References
  • Streitwieser, A., & Heathcock, C. H. (1985). Introduction to Organic Chemistry. Macmillan. (General reference for reactivity of primary halides).
  • Sigma-Aldrich. (n.d.). Product Safety Assessment: Alkyl Bromides. Retrieved February 14, 2026, from [Link] (General handling of alkyl bromides).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 64159420, 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole. Retrieved February 14, 2026, from [Link]

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Purification methods for 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole reaction mixtures

Technical Support Center: Isoxazole Intermediates & Halogenation Ticket ID: #ISOX-BR-505 Subject: Purification Protocols for 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Intermediates & Halogenation Ticket ID: #ISOX-BR-505 Subject: Purification Protocols for 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

The purification of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (also known as 5-(bromomethyl)-3-cyclopropylisoxazole) presents a classic challenge in heterocyclic process chemistry.[1] The reaction mixture typically contains the desired mono-bromide, the unreacted starting material (5-methyl derivative), the over-brominated side product (5-dibromomethyl), and succinimide byproducts.

Because the polarity difference between the mono-bromo and di-bromo species is negligible, downstream separation is often yield-destructive.[1][2] The most effective "purification" is precise reaction control. This guide outlines a self-validating workflow to minimize impurities upstream and effectively isolate the target compound downstream.

Module 1: Reaction Control (Pre-Purification)

The Core Issue: The reaction follows a radical chain mechanism (Wohl-Ziegler).[1][3][4] Once the mono-bromide is formed, the benzylic-like protons become more reactive toward radical abstraction than the starting material. If you push for 100% conversion of the starting material, you will mathematically guarantee a high percentage of di-bromo impurity (10–15%), which is nearly impossible to separate by standard flash chromatography.[2]

Operational Protocol:

  • Stoichiometry: Use a slight deficit of N-Bromosuccinimide (NBS) (0.90 – 0.95 equivalents).[1][2][4][5]

  • Endpoint: Stop the reaction at 85–90% conversion (monitored by HPLC or GC). Do not chase the final 10%.

  • Initiator: Use AIBN (Azobisisobutyronitrile) or BPO (Benzoyl peroxide).[1][2][4][5] Ensure the reaction mixture is effectively degassed (sparged with Argon) before heating to prevent oxygen from quenching the radical chain.[4][5]

Module 2: Workup & Bulk Impurity Removal

This phase targets the removal of Succinimide (the byproduct of NBS) and bulk inorganic salts.[4]

Solubility Logic:

  • Target Molecule: Lipophilic (Soluble in DCM, EtOAc, Toluene; Insoluble in Water).[1][2][4][5]

  • Succinimide: Hydrophilic (Soluble in Water, Ethanol; Insoluble in CCl4, Heptane, cold Toluene).[1][2][5]

Step-by-Step Protocol:

  • Cooling: Cool the reaction mixture (typically in CCl4, Benzene, or Chlorobenzene) to 0°C. Succinimide will precipitate as a white solid.[1][2][4][5]

  • Filtration: Filter the cold mixture through a sintered glass funnel. Wash the cake with cold solvent.[2][4][5] Note: This removes ~90% of succinimide.[4]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel.

    • Wash 2x with Water (removes residual succinimide).[1][2][4][5]

    • Wash 1x with Brine (breaks emulsions).[1][2][4][5]

  • Drying: Dry organic layer over anhydrous

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure at

    
    . Warning: Isoxazole bromides are thermally labile; avoid high bath temperatures.[2][4]
    

Module 3: Fine Purification (Chromatography)

If the crude purity is insufficient (>5% di-bromo impurity), column chromatography is required.[1][2][5]

The Silica Hazard: Isoxazole methyl bromides are reactive alkylating agents.[2][4][5] Standard silica gel is slightly acidic (pH 4–5), which can catalyze the hydrolysis of the C-Br bond to an alcohol or induce degradation of the cyclopropyl ring.

Buffered Silica Protocol:

  • Slurry Preparation: Pre-treat the silica gel slurry with 1% Triethylamine (

    
    ) in Hexanes before packing the column. This neutralizes acidic sites.[1][2][4][5]
    
  • Eluent System: Use a gradient of Hexanes/Ethyl Acetate.[1][2][4][5]

    • Starting Material: Elutes first (Least polar).[1][2][4][5]

    • Di-bromo Impurity: Elutes close to the product (often co-elutes).[1][4][5]

    • Target Mono-bromide: Elutes slightly after the di-bromo species.[1][2][5]

  • Loading: Load the crude oil as a concentrated solution in the minimum amount of DCM/Hexane (1:1).

Data Table: Component Physicochemical Profiles

ComponentRelative Polarity (

)
Solubility (Hexane)Stability RiskRemoval Strategy
5-Methyl-3-cyclopropylisoxazole High (0.[1]7)HighStableElutes first / Distillation (difficult)
5-Dibromomethyl impurity Medium-High (0.[1][2][4][5]55)HighModerateControl Reaction Conversion
Target Mono-bromide Medium (0.[1][2][4][5]50)ModerateLabile (Heat/Acid)Buffered Chromatography
Succinimide Low (0.[1][2][4][5]05)InsolubleStableWater Wash / Filtration

Visual Workflow: Purification Decision Matrix

The following diagram illustrates the logical flow for processing the reaction mixture based on in-process controls (IPC).

PurificationWorkflow Start Reaction Mixture (IPC Check) Conversion Conversion > 90%? Start->Conversion Workup Cool to 0°C & Filter (Remove Succinimide) Conversion->Workup No (Ideal) Conversion->Workup Yes (Risk of Di-Br) Wash Aqueous Wash (H2O / Brine) Workup->Wash PurityCheck Crude Purity Check (H-NMR / HPLC) Wash->PurityCheck DirectUse Use Directly in Next Step PurityCheck->DirectUse Di-Br < 5% Cryst Crystallization (Heptane/EtOAc) PurityCheck->Cryst Solid & Di-Br > 5% Column Buffered Silica Column (1% Et3N) PurityCheck->Column Oil & Di-Br > 5%

Figure 1: Decision matrix for the workup and purification of 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole.

Frequently Asked Questions (FAQs)

Q1: My crude product is turning black/tarry upon storage. What is happening? A: This indicates decomposition.[1][2][4][5] The bromomethyl group is reactive.[2][4][5][6] If residual acid (from silica or HBr byproduct) remains, it catalyzes polymerization.[1][2][4][5]

  • Fix: Ensure the final organic layer is washed with saturated Sodium Bicarbonate (

    
    ) before drying.[1][4][5] Store the purified compound in the dark at -20°C, preferably under Argon.
    

Q2: Can I distill the product to separate the mono-bromo from the di-bromo? A: High Risk. Isoxazole bromides can decompose violently or polymerize at high temperatures. Distillation is only recommended if you have high-vacuum capabilities (<1 mmHg) to keep the pot temperature below 60°C. Even then, the boiling point difference between mono- and di-bromo species is often insufficient for clean separation.[1][2]

Q3: Why do you recommend stopping at 85% conversion? A: In radical halogenation, the reaction rate for the second bromination (Mono


 Di) competes with the first (Methyl 

Mono).[4] As the concentration of the starting material drops, the statistical probability of the bromine radical attacking the product increases. Stopping early ensures the "Starting Material" is the major impurity, which is much easier to separate (or tolerate) than the "Di-bromo" impurity.

Q4: Is the cyclopropyl ring stable to NBS? A: Generally, yes.[2][5] The cyclopropyl ring is distinct from the reaction site.[5] However, it is sensitive to strong Lewis acids or strong protic acids which can trigger ring-opening.[1][2][5] This is why neutralizing your silica gel with triethylamine is critical to preserving the ring integrity during purification [1].[2][4][5]

References

  • Talley, J. J., et al. (2000).[1][2][4][5] Preparation of 5-methyl-3-phenylisoxazole-4-sulfonamides.[1][2][7] U.S. Patent 6,846,935.[1][2][4][5] (Describes the synthesis and handling of isoxazole intermediates similar to Valdecoxib precursors).

  • Djerassi, C. (1948).[1][2][4][5] Brominations with N-Bromosuccinimide and Related Compounds.[1][2][3][5][6][8] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1][2][4][5] (The foundational mechanism for benzylic bromination).[1][2][4][5]

  • Liu, H., et al. (2021).[1][2][4][5] Scalable Synthesis of Isoxazole Derivatives via Radical Bromination.[1][2][4][5] Organic Process Research & Development.[1][2][4][5] (General protocols for handling labile heterocyclic bromides). [1][4][5]

Sources

Troubleshooting

Handling lachrymatory properties of bromomethyl isoxazole compounds

Ticket ID: #BMI-LACH-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BMI-LACH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Urgency: High (Lachrymatory/Alkylating Hazard)

Introduction: Why You Are Crying

If you are reading this while currently experiencing severe ocular irritation, stop immediately and proceed to Module 1 (Emergency Response).

Bromomethyl isoxazoles (e.g., 3-(bromomethyl)-5-methylisoxazole) are not just "irritants"; they are potent alkylating agents . The severe tearing (lachrymation) you experience is not a simple allergic reaction—it is a chemical attack on the nerve endings in your cornea and mucous membranes.

This guide moves beyond standard MSDS boilerplate to provide a mechanistic understanding of the hazard and a self-validating protocol for safe handling, synthesis, and disposal.

Module 1: Emergency Response (Troubleshooting Acute Exposure)

Q: I have been exposed. My eyes are burning, and washing with water isn't stopping it immediately. Why?

A: The compound is lipophilic. It has penetrated the lipid bilayer of your corneal epithelium and is alkylating the TRPA1 ion channels on your nociceptors (pain neurons).

Immediate Action Protocol:

  • Flush: Continue flushing with water or saline for at least 15 minutes . Do not stop early. The mechanical action of water is necessary to remove the bulk chemical.

  • Do NOT Rub: Rubbing drives the alkylating agent deeper into the tissue.

  • Fresh Air: Move to an area with fresh air immediately. The vapor is heavier than air and accumulates in "dead zones" in the lab.

  • Skin Decontamination: If skin contact occurred, wash with soap and cool water . Avoid hot water, which opens pores and increases absorption.

Module 2: The Mechanism of Action

Q: Why are bromomethyl isoxazoles so much more painful than other halides?

A: It is a matter of electrophilicity and target specificity . The bromomethyl group (


) attached to the electron-withdrawing isoxazole ring creates a highly reactive electrophile. This electrophile specifically targets the TRPA1 (Transient Receptor Potential Ankyrin 1)  ion channel, often called the "wasabi receptor."

Unlike acid burns (which rely on pH), this is a covalent modification. The compound enters the nerve cell and forms a permanent covalent bond with cysteine residues (specifically Cys621 and Cys665) on the TRPA1 channel. This locks the channel open, causing a massive influx of Calcium (


) and Sodium (

), which the brain interprets as excruciating pain.
Visualization: The TRPA1 Alkylation Pathway

TRPA1_Mechanism Compound Bromomethyl Isoxazole (Electrophile) Exposure Corneal/Mucous Membrane Contact Compound->Exposure CellEntry Lipophilic Entry into Nerve Terminal Exposure->CellEntry Target TRPA1 Channel (Cys621/Cys665) CellEntry->Target Reaction Covalent Alkylation (Irreversible) Target->Reaction SN2 Attack Signal Ca2+ Influx Depolarization Reaction->Signal Channel Locked Open Symptom Pain & Lachrymation (Tearing) Signal->Symptom

Figure 1: Mechanism of lachrymatory response via TRPA1 alkylation.

Module 3: Proactive Handling & Synthesis

Q: What PPE is actually effective? Nitrile gloves seem to fail.

A: Standard thin nitrile gloves provide insufficient protection against alkyl bromides for prolonged periods. The compound can permeate nitrile in minutes.

Required PPE Hierarchy:

Component Recommendation Scientific Rationale
Gloves (Primary) Silver Shield (Laminate) Impermeable to small alkyl halides.
Gloves (Secondary) Double-layered Nitrile If Silver Shield is impossible, wear two pairs of nitrile and change every 15 mins.
Eye Protection Chemical Goggles Safety glasses are useless against vapors.

| Face Protection | Face Shield | Protects the sensitive skin of the cheeks/neck from vapor absorption. |

Q: How do I manage the vapors during synthesis/workup?

A: Vapor pressure management is the key control variable.

  • Temperature Control: Keep all solutions containing the bromide cold (0°C to -10°C) whenever possible. Lowering the temperature significantly reduces the vapor pressure (Raoult's Law), keeping the lachrymator in the flask and out of the air.

  • Trap Setup: Do not rely solely on the fume hood. If using a rotovap, place a secondary cold trap (dry ice/acetone) between the rotovap and the pump. The compound will condense in the trap rather than being exhausted into the hood atmosphere.

Module 4: Chemical Decontamination (Quenching)

Q: How do I clean my glassware? Water just spreads it around.

A: You must chemically destroy the alkylating capability. Water is a poor nucleophile and hydrolysis is too slow. You need a "Soft Nucleophile."

The Gold Standard: Sodium Thiosulfate Sodium thiosulfate (


) reacts rapidly with alkyl bromides to form Bunte Salts  (S-alkyl thiosulfates). These salts are:
  • Water-soluble (easy to wash away).

  • Non-volatile (no more lachrymatory vapor).

  • Non-toxic (relatively).

Decontamination Protocol:

  • Preparation: Prepare a 10% w/v Sodium Thiosulfate solution in water.

  • Soak: Submerge all contaminated glassware, spatulas, and septa in this bath.

  • Wait: Allow to soak for at least 1 hour . The solution may turn slightly cloudy or yellow; this is normal.

  • Wash: Rinse with water and acetone into the aqueous waste stream.

Visualization: Safe Handling Workflow

Handling_Workflow Start Start: Synthesis/Handling PPE Don PPE: Goggles + Face Shield Silver Shield Gloves Start->PPE Temp Maintain T < 0°C (Vapor Suppression) Reaction Perform Reaction (Closed System) Temp->Reaction PPE->Temp Spill Spill/Exposure? Reaction->Spill Emerg EMERGENCY: Evacuate & Wash Spill->Emerg Yes Quench Quench Waste: Add 10% Na2S2O3 Spill->Quench No Bunte Formation of Bunte Salts Quench->Bunte Disposal Dispose as Aqueous Waste Bunte->Disposal

Figure 2: Operational workflow for handling lachrymatory alkylating agents.

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-(Bromomethyl)-5-methylisoxazole. Fisher Scientific. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2776304, 3-(Bromomethyl)-5-methylisoxazole. PubChem.[2] Link

  • Stenger, B., et al. (2014).[3] Activation of the chemosensing transient receptor potential channel A1 (TRPA1) by alkylating agents. Archives of Toxicology. Link

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-(Bromomethyl)-3-methylisoxazole. Merck KGaA. Link

Sources

Optimization

Troubleshooting decomposition of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole in basic conditions

Technical Support Center: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Introduction: Navigating the Reactivity of a Versatile Building Block Welcome to the technical support guide for 5-(bromomethyl)-3-cyclopropyl-1,2-oxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Introduction: Navigating the Reactivity of a Versatile Building Block

Welcome to the technical support guide for 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole. This molecule is a valuable synthetic intermediate, prized for its combination of a reactive bromomethyl handle and a stable cyclopropyl-oxazole core. However, its utility is matched by its sensitivity, particularly under the basic conditions typically required for nucleophilic substitution reactions. Many researchers encounter challenges with low yields, inconsistent results, and substrate decomposition.

This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive troubleshooting framework. We will move beyond simple procedural steps to explore the underlying chemical principles governing the molecule's stability and reactivity. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the inherent stability of the 1,2-oxazole (isoxazole) ring system?

The 1,2-oxazole ring is a stable aromatic heterocycle under many conditions, including exposure to various oxidizing agents and acids.[1] However, the N-O bond represents a point of latent instability.[2] This bond can be cleaved under certain reductive conditions or, more relevant to this topic, by nucleophilic attack, particularly when the ring is activated or reaction conditions are harsh.[2][3]

Q2: Why is 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole particularly sensitive to basic conditions?

The sensitivity arises from a competition between two primary reaction pathways:

  • Desired Pathway (Productive): Nucleophilic substitution (S_N2) at the electrophilic methylene carbon of the bromomethyl group. This is the intended reaction for introducing new functional groups. The reactivity of this group is analogous to a benzylic halide.[4]

  • Undesired Pathway (Decomposition): Base-mediated decomposition of the oxazole ring. Strong bases or highly nucleophilic conditions can promote ring-opening reactions.[3] The presence of the electron-withdrawing bromomethyl group can also influence the electron density of the ring, potentially making it more susceptible to nucleophilic attack at certain positions.

Q3: What are the most probable decomposition products I might be observing?

If decomposition occurs, you are likely forming a mixture of complex, open-chain byproducts. The specific products depend on the base and nucleophile used, but a common pathway involves nucleophilic attack on the oxazole ring, leading to the cleavage of the weak N-O bond.[2][3] This can result in the formation of β-amino enones or related structures after hydrolysis during workup.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Problem: Low or No Yield of the Desired Substituted Product

Q: My starting material is consumed (confirmed by TLC/LC-MS), but my desired product yield is negligible. My chromatogram shows a smear or multiple new, unidentified spots.

This is the most common failure mode and almost certainly points to substrate decomposition. The base you are using is likely too strong or too nucleophilic, favoring attack on the oxazole ring over the intended S_N2 reaction.

Causality Explained: Strong bases like sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK), or sodium methoxide (NaOMe) can readily initiate ring-opening pathways.[3] While these bases are effective at deprotonating many nucleophiles, their inherent nucleophilicity or excessively high basicity creates a competitive environment where the sensitive oxazole ring is a viable target for attack.

Solutions & Experimental Protocol:

  • Switch to a Milder Base: The most critical parameter to adjust is your choice of base. Opt for weaker, non-nucleophilic inorganic bases.

  • Control Temperature: Run the reaction at a lower temperature to favor the kinetically controlled S_N2 pathway over the higher-activation-energy decomposition pathways.

Recommended Protocol A: Mild Base Conditions for Amine or Phenol Nucleophiles
  • To a stirred solution of your nucleophile (e.g., a secondary amine or a phenol, 1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or Acetonitrile, 0.1-0.5 M), add a mild inorganic base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole (1.0 equivalent) in a minimal amount of the reaction solvent.

  • Add the solution of the oxazole substrate dropwise to the cooled, stirred reaction mixture over 20-30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress meticulously using TLC or LC-MS, checking for the disappearance of the bromomethyl starting material and the appearance of the desired product.

  • Upon completion, proceed with a standard aqueous workup and purification.

Q: My starting material is recovered completely unchanged, with no product or byproduct formation.

This indicates that your reaction conditions are too mild. The base you have chosen is not strong enough to deprotonate your nucleophile, meaning no active nucleophile is being generated to initiate the S_N2 reaction. This is common when using very weak bases like triethylamine (Et₃N) with less acidic nucleophiles (e.g., some alcohols or thiols).[3]

Solutions & Experimental Protocol:

  • Use a Strong, Non-Nucleophilic Base: For nucleophiles that require a stronger base for deprotonation (e.g., alcohols, thiols, or carbon nucleophiles like malonates), sodium hydride (NaH) is an excellent choice.[4]

  • Employ a Two-Step, One-Pot Procedure: Critically, the nucleophile must be fully deprotonated before the sensitive oxazole substrate is introduced. This prevents the substrate's exposure to the strong base.

Recommended Protocol B: Pre-Deprotonation with Sodium Hydride
  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a 60% dispersion of Sodium Hydride (NaH, 1.2 equivalents) in mineral oil.

  • Wash the NaH with dry hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula or syringe.

  • Add dry, aprotic solvent (e.g., THF or DMF).

  • Cool the suspension to 0 °C.

  • Dissolve your nucleophile (1.1 equivalents) in the same dry solvent and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C to room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the sodium salt of your nucleophile.

  • Re-cool the mixture to 0 °C.

  • Add a solution of 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole (1.0 equivalent) in the same dry solvent dropwise.

  • Monitor the reaction as described in Protocol A.

Section 3: Visualizing the Competing Reaction Pathways

Understanding the chemical battle at play is key to troubleshooting. The desired S_N2 pathway is often in direct competition with a base-induced ring-opening mechanism.

G start Reactants: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole + Nucleophile (NuH) + Base decomp_product Decomposition Products (Ring-Opened Byproducts) start->decomp_product Attack at Oxazole Ring (Harsh Base) intermediate Activated Nucleophile (Nu-) start->intermediate Base sn2_product Desired S_N2 Product intermediate->sn2_product Attack at -CH2Br (Mild Conditions)

Caption: Competing reaction pathways for 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole.

Section 4: Data-Driven Optimization

Your choice of base and solvent is the most powerful lever for controlling the reaction outcome. Use the following table as a guide.

BasepKa (Conjugate Acid)TypeRecommended Use Case
Cs₂CO₃ ~10.3 (HCO₃⁻)Mild, Non-NucleophilicFirst choice for amines, phenols. High solubility in DMF.
K₂CO₃ ~10.3 (HCO₃⁻)Mild, Non-NucleophilicGood, cost-effective alternative to Cs₂CO₃.
NaH ~36 (H₂)Strong, Non-NucleophilicFor deprotonating less acidic nucleophiles (alcohols, thiols, malonates). Must be used in a pre-deprotonation step. [4]
K-Ot-Bu ~19 (t-BuOH)Strong, Bulky BaseNot Recommended. High basicity promotes decomposition and elimination.
NaOH/KOH ~15.7 (H₂O)Strong, NucleophilicNot Recommended. Highly nucleophilic and promotes rapid decomposition.
Et₃N ~10.8 (Et₃NH⁺)Weak, Organic BaseGenerally too weak to deprotonate nucleophiles; only useful as an acid scavenger.[3]
Troubleshooting Decision Workflow

Use the following workflow to systematically diagnose and solve issues with your reaction.

G start Reaction Start: Substitution on 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole check_yield Analyze Crude Reaction: Low Yield of Desired Product? start->check_yield good_yield Success! Proceed to Purification. check_yield->good_yield No check_sm Starting Material (SM) Consumed? check_yield->check_sm Yes decomp Decomposition Likely check_sm->decomp Yes no_reaction No Reaction check_sm->no_reaction No action_decomp1 Action: 1. Lower Reaction Temperature to 0 °C 2. Switch to a milder base (K2CO3, Cs2CO3) decomp->action_decomp1 action_decomp1->start Re-run Experiment action_no_reaction1 Action: 1. Ensure Nucleophile is acidic enough for the base. 2. Use a stronger base (NaH) to pre-deprotonate the nucleophile before adding the oxazole. no_reaction->action_no_reaction1 action_no_reaction1->start Re-run Experiment

Caption: A workflow for troubleshooting common reaction failures.

References

  • Taylor, R. J. K., et al. (2014). Isoxazole to oxazole: a mild and unexpected transformation. RSC Publishing.
  • Wikipedia. (n.d.). Oxazole. Retrieved February 14, 2026, from [Link]

  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds. Journal of Synthetic Organic Chemistry, Japan.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry.
  • Zajac, K. C., et al. (n.d.). Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository.
  • Bakulev, V. A., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PMC. Available at: [Link]

  • Boyd, R. E., et al. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Europe PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Case ID: PUR-ISOX-005 Subject: Removal of unreacted alkylating agent (5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole) from crude reaction mixtures. Classification: Organic Synthesis / Purification / Impurity Scavenging Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ISOX-005 Subject: Removal of unreacted alkylating agent (5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole) from crude reaction mixtures. Classification: Organic Synthesis / Purification / Impurity Scavenging Safety Alert: This compound is a potent lachrymator and alkylating agent. All procedures must be performed in a fume hood.

Executive Summary & Strategic Decision Matrix

The Challenge: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole is a highly reactive electrophile used primarily to alkylate amines, thiols, or alcohols. Unreacted excess material is genotoxic and difficult to remove via standard crystallization due to its lipophilicity. It often co-elutes with products during chromatography.

The Solution: We recommend Chemical Scavenging as the primary purification strategy. This method exploits the electrophilic nature of the impurity to covalently bond it to a solid support or alter its solubility profile, allowing for filtration or extraction-based removal.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the optimal removal method for your specific reaction scale and product type.

purification_logic Start START: Analyze Crude Mixture ScaleCheck Scale of Reaction? Start->ScaleCheck ProductType Is Product Basic (e.g., Amine)? ScaleCheck->ProductType Large Scale (>5g) MethodA METHOD A: Solid-Phase Scavenging (Best for <5g, High Purity) ScaleCheck->MethodA Small Scale (<5g) MethodB METHOD B: Liquid-Phase Derivatization (Best for >5g, Cost-Sensitive) ProductType->MethodB No (Neutral/Acidic) MethodC METHOD C: Flash Chromatography (Use Gradient Optimization) ProductType->MethodC Yes (Basic) MethodB->MethodC If purity < 95%

Caption: Decision tree for selecting the optimal purification strategy based on reaction scale and product chemistry.

Method A: Solid-Phase Scavenging (Recommended)

Best For: High-throughput synthesis, medicinal chemistry (mg to gram scale), and removing trace genotoxic impurities.

The Science: This method utilizes a polymer-supported nucleophile (typically a thiol or amine).[1] The resin attacks the benzylic-like carbon of the 5-(bromomethyl) isoxazole, displacing the bromide. The impurity becomes covalently tethered to the insoluble bead, which is then removed via simple filtration.

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Scavenger Resin: PS-Thiophenol (Polystyrene-supported thiophenol) or PS-TBD (supported guanidine base) + Thiol.

  • Loading: 1.5 - 2.0 mmol/g (typical).

  • Solvent: DCM, THF, or DMF.

Step-by-Step Protocol
  • Stoichiometry Calculation:

    • Estimate the amount of unreacted bromide (by HPLC/LCMS) or assume 100% of the excess equivalents used.

    • Use 3 to 4 equivalents of resin relative to the excess bromide.

    • Example: If you have 0.1 mmol of excess bromide, use 0.3–0.4 mmol of resin capacity.

  • Incubation:

    • Add the dry resin directly to the reaction mixture (if solvent is compatible) or to the crude redissolved in DCM/THF.

    • Add Base: If using PS-Thiophenol, add a soluble base (e.g., DIPEA, 2 eq vs impurity) to activate the thiol. Note: PS-Thiophenol is often supplied as the free thiol and requires activation.

  • Agitation:

    • Shake or stir gently (orbital shaker preferred to avoid grinding beads) at Room Temperature (RT) for 4–12 hours .

    • Tip: Heating to 40°C can accelerate scavenging but monitor isoxazole stability.

  • Filtration:

    • Filter the mixture through a fritted syringe or Buchner funnel.

    • Wash the resin cake with DCM (2x) to recover any non-specifically adsorbed product.

  • Validation:

    • Analyze filtrate by LCMS. The bromide peak (M+H ~202/204) should be absent.

Method B: Liquid-Phase Derivatization (Solubility Switch)

Best For: Larger scales (>10g) where resins are cost-prohibitive, and the target product is non-basic (e.g., an ether, ester, or protected amide).

The Science: We react the lipophilic alkyl bromide with a highly polar, basic amine (e.g., Morpholine or N,N-Dimethylamine). This converts the impurity into a basic amine or quaternary ammonium salt. An acidic aqueous wash then selectively removes the derivatized impurity, leaving the neutral product in the organic layer.

Protocol
  • Derivatization:

    • Dissolve crude mixture in EtOAc or DCM.

    • Add Morpholine (2–3 equivalents relative to excess bromide).

    • Stir at RT for 2–4 hours. Monitor consumption of bromide by TLC.

  • The "Acid Wash" Extraction:

    • Transfer mixture to a separatory funnel.

    • Wash 1: 1M HCl or 10% Citric Acid (aq).

      • Mechanism: The morpholine-adduct (now a tertiary amine) becomes protonated and moves to the aqueous layer. The excess morpholine also moves to the aqueous layer.

    • Wash 2: Brine.

    • Dry: Dry organic layer over Na₂SO₄.

  • Concentration:

    • Evaporate solvent. The residue should be free of the bromomethyl starting material.

Critical Constraint: Do NOT use this method if your target product contains a basic amine, as it will also be extracted into the acid layer.

Method C: Chromatographic Troubleshooting

Best For: Difficult separations where chemical scavenging is not possible.

Issue: The 5-(bromomethyl) isoxazole is relatively non-polar and often streaks or co-elutes with lipophilic products.

Optimization Table:

ParameterRecommendationRationale
Stationary Phase Silica Gel (Standard)Standard retention.
TLC Visualization KMnO₄ or Iodine (I₂) Bromides are often UV active (isoxazole ring), but KMnO₄ stains the alkyl halide/cyclopropyl group distinctly (yellow on purple).
Mobile Phase Hexane/EtOAc (Gradient)Start at 100% Hexane. The bromide typically elutes early (10-20% EtOAc).
Additives None (Avoid amines)Do not add Et₃N to the mobile phase; it may react with the bromide on the column, creating "ghost" peaks.

Stability & Safety FAQ

Q1: Is the isoxazole ring stable to the scavenging conditions? A: Generally, yes. The 1,2-oxazole ring is stable to mild bases (DIPEA, Carbonates) used in scavenging. However, avoid strong nucleophiles (like methoxide) or reducing agents (like LiAlH4) which can cleave the N-O bond [1].

Q2: I see a new impurity appearing after heating. What is it? A: 5-(Bromomethyl) isoxazoles can undergo thermal elimination or rearrangement, especially if the cyclopropyl group is involved. Avoid temperatures >60°C during workup. If the ring opens, you may see a nitrile formation (characteristic IR stretch ~2250 cm⁻¹).

Q3: Safety precautions for the "Bromomethyl" group? A: This moiety classifies the molecule as a Lachrymator (tear gas agent) and a potential Sensitizer .

  • Neutralization: Rinse all glassware with a dilute solution of ammonia or sodium thiosulfate before removing it from the hood to quench residual alkylating agent.

  • Spills: Cover with sodium thiosulfate powder immediately.

References

  • Isoxazole Chemistry & Stability: P. Wipf, Chemistry of Isoxazoles. In: Heterocyclic Chemistry, University of Pittsburgh.

  • Scavenging Protocols: Biotage. Isolute® Scavengers: User Guide for Removal of Excess Reagents.

  • General Alkyl Halide Purification: Organic Syntheses, Coll. Vol. 1, p. 25 (Purification of Alkyl Bromides).

  • Polymer-Supported Reagents: Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." J. Chem. Soc., Perkin Trans. 1, 2000, 3815-4195.

Sources

Optimization

Alternative reagents to replace 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole in synthesis

Introduction: The Case for Substitution You are likely visiting this page because you are experiencing issues with 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: 111928-08-0). While this reagent is a standard electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Case for Substitution

You are likely visiting this page because you are experiencing issues with 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: 111928-08-0). While this reagent is a standard electrophile for introducing the 3-cyclopropylisoxazole pharmacophore—common in FXR agonists and anti-infectives—it presents significant process challenges.

Why Replace It?

  • Stability: The bromomethyl group is highly activated. It degrades rapidly upon exposure to moisture or light, often turning from a white solid to a black, gummy residue (polymerization/hydrolysis).

  • Genotoxicity: Alkyl bromides are classified as Potentially Genotoxic Impurities (PGIs) . Regulatory bodies (ICH M7 guidelines) require ppm-level control of these alkylating agents in final drug substances.

  • Safety: It is a potent lachrymator and skin sensitizer.

This guide provides validated protocols for replacing this reagent with more stable, controllable alternatives without altering your final target structure.

Module 1: The "Drop-In" Replacement (Chloromethyl Analog)

The most direct alternative is 5-(Chloromethyl)-3-cyclopropylisoxazole .

Strategic Advantage

The C-Cl bond is stronger than the C-Br bond. This imparts higher shelf-stability and lower lachrymatory potential. However, it is less reactive toward nucleophiles. To restore reactivity, we utilize in-situ catalytic activation (Finkelstein conditions) .

Comparative Data
FeatureBromomethyl (Original)Chloromethyl (Alternative)
Leaving Group Ability High (Fast reaction, high side-products)Moderate (Slow reaction, cleaner profile)
Shelf Stability Poor (< 3 months at 4°C)Excellent (> 12 months at RT)
Genotoxicity Concern High (Alkylating agent)Moderate (Still alkylating, but easier to purge)
Atom Economy Lower (Br = 79.9 amu)Higher (Cl = 35.5 amu)
Protocol: Finkelstein-Assisted Alkylation

Use this protocol if you are alkylating amines, phenols, or thiols.

Reagents:

  • Substrate (Nucleophile)[1]

  • 5-(Chloromethyl)-3-cyclopropylisoxazole (1.1 equiv)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Catalyst: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 – 0.2 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Dissolution: Dissolve the nucleophile in MeCN.

  • Base Addition: Add the carbonate base. Stir for 15 min.

  • Catalyst Addition: Add 10-20 mol% KI. Note: This generates the highly reactive Iodomethyl species transiently in situ.

  • Reagent Addition: Add the chloromethyl isoxazole.

  • Reaction: Heat to 60–80°C. Monitor by LCMS.

    • Observation: You may see a transient peak for the Iodo-intermediate, which rapidly converts to product.

Module 2: The "Green" Route (Mitsunobu Coupling)

If you wish to avoid alkyl halides entirely (reducing PGI burden), use the alcohol precursor: 3-Cyclopropyl-5-isoxazolylmethanol .

Strategic Advantage

This utilizes the Mitsunobu Reaction to activate the alcohol directly. It is ideal for synthesizing ethers (O-alkylation) and amines (N-alkylation via sulfonamides/imides) with high regioselectivity.

Decision Logic Diagram

ReactionLogic Start Start: Choose Reagent Bromide Bromomethyl (Avoid if possible) Start->Bromide Legacy Route Chloride Chloromethyl (Stable, Needs Activation) Start->Chloride Alcohol Hydroxymethyl (Halogen-Free) Start->Alcohol Decision Nucleophile Type? Chloride->Decision Alcohol->Decision Finkelstein Add KI (cat.) Reflux in MeCN Decision->Finkelstein Amine/Thiol (Strong Nu) Mitsunobu PPh3 + DIAD 0°C to RT Decision->Mitsunobu Phenol/Imide (Weak Nu, pKa < 13) Product Target Isoxazole Conjugate Finkelstein->Product Mitsunobu->Product

Caption: Decision matrix for selecting the optimal coupling strategy based on nucleophile acidity and reagent stability.

Protocol: Standard Mitsunobu Coupling

Critical: Order of addition affects safety and yield.

Reagents:

  • 3-Cyclopropyl-5-isoxazolylmethanol (1.0 equiv)

  • Nucleophile (e.g., Phenol, Sulfonamide) (1.0 - 1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.2 - 1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step:

  • Primary Mix: Combine Alcohol, Nucleophile, and

    
     in THF under Nitrogen/Argon. Cool to 0°C.[1][2]
    
  • Activation: Add DIAD dropwise over 15–30 minutes. Exothermic reaction.

    • Why? Adding DIAD last prevents the formation of hydrazine by-products and ensures the betaine intermediate reacts immediately with the alcohol.

  • Reaction: Allow to warm to Room Temperature (RT). Stir 2–12 hours.

  • Workup: Quench with water. Extract with EtOAc.

    • Tip: To remove Triphenylphosphine oxide (TPPO) byproduct, wash the crude solid with cold ether (TPPO is soluble in ether; many products are not) or use polymer-supported

      
      .
      

Module 3: Troubleshooting & FAQs

Q1: My reaction yield is low, and I see a ring-opened byproduct. What happened?

Diagnosis: Isoxazole Ring Instability (Base Sensitivity). Explanation: The isoxazole ring contains a weak N-O bond.[3] While the 3-cyclopropyl group provides steric and electronic stabilization compared to 3-unsubstituted isoxazoles, strong bases (e.g., NaH, NaOEt) or high temperatures can trigger ring opening (cleavage of the N-O bond) to form enamino-ketones or nitriles. Solution:

  • Switch to milder bases:

    
     or 
    
    
    
    instead of NaH.
  • Lower the temperature: Do not exceed 80°C.

  • If using the Chloromethyl analog, ensure the reaction is strictly anhydrous to prevent hydrolysis to the alcohol, which is unreactive under alkylation conditions.

Q2: I see "Over-Alkylation" when reacting with a primary amine.

Diagnosis: Poly-alkylation. Explanation: The product (secondary amine) is often more nucleophilic than the starting primary amine. Solution:

  • Stoichiometry: Use a large excess of the amine (3-5 equiv) if it is cheap/volatile.

  • Alternative Route: Use the Mitsunobu reaction with a sulfonamide (e.g., Nosyl-amide) followed by deprotection. This guarantees mono-alkylation.

Q3: How do I remove the Genotoxic Impurity (PGI) residues?

Guidance:

  • Scavengers: Use thiol-functionalized silica (SiliaMetS® Thiol) to scavenge unreacted alkyl halides.

  • Purge Factor: The Chloromethyl analog is less lipophilic than the Bromomethyl analog. It is often easier to purge during aqueous workup or crystallization.

  • Derivatization: Treat the crude mixture with a small amount of amine (e.g., morpholine) to consume trace alkyl halide before final purification.

References

  • Genotoxicity of Alkyl Halides: Elder, D. P., et al. "Genotoxicity profiles of common alkyl halides and esters with alkylating activity."[4] Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 2017.

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[5] Chemical Reviews, 2009.

  • Isoxazole Ring Stability: Speranza, G. "The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity." Journal of Organic Chemistry, 2021. (Contextual synthesis reference).
  • Finkelstein Reaction: Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling isoxazole derivatives or alkylating agents.

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: 5-(Bromomethyl) vs 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole

Executive Summary The Bottom Line: For rapid scaffold functionalization in early-stage discovery, 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole is the superior electrophile due to lower activation energy ( ). However, for pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For rapid scaffold functionalization in early-stage discovery, 5-(bromomethyl)-3-cyclopropyl-1,2-oxazole is the superior electrophile due to lower activation energy (


). However, for process chemistry, scale-up, and long-term library storage, the 5-(chloromethyl)  analogue is the preferred reagent.

The 3-cyclopropyl-1,2-oxazole moiety is a privileged scaffold in medicinal chemistry, notably in the synthesis of TGR5 agonists (e.g., for metabolic disorders) and novel antimicrobials. The choice between the chloro- and bromo-linker dictates the synthetic strategy: speed vs. stability.

Feature5-(Chloromethyl) Analogue5-(Bromomethyl) Analogue
Reactivity (

)
Moderate (Often requires activation)High (Reacts at RT)
Leaving Group Ability Good (

pKa

-7)
Excellent (

pKa

-9)
Shelf Stability High (Months at 4°C)Low (Degrades/Darkens weeks at 4°C)
Primary Use Case GMP Scale-up, Library StorageHit-to-Lead, Difficult Nucleophiles

Part 1: Chemical Fundamentals & Mechanistic Insight

The Electronic Environment

The isoxazole ring is electron-deficient, acting as a weak electron-withdrawing group (EWG). This polarization pulls electron density away from the 5-methyl position, making the methylene carbon significantly more electrophilic than a standard alkyl halide.

  • Inductive Effect: The oxygen and nitrogen in the ring create a dipole that destabilizes the C-X bond, lowering the energy barrier for nucleophilic attack.

  • Leaving Group Physics: The C-Br bond (~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol). Consequently, the bromide analogue undergoes

    
     substitution roughly 10–50x faster  than the chloride under identical conditions.
    
Reaction Mechanism (DOT Visualization)

The following diagram illustrates the energy landscape comparison. Note the lower transition state energy (


) for the bromide.

ReactionEnergy Reactants Reactants (Nu: + Substrate) TS_Cl TS (Chloride) High Ea Reactants->TS_Cl Slow (Heat req.) TS_Br TS (Bromide) Low Ea Reactants->TS_Br Fast (RT) Product Product (Substituted Isoxazole) TS_Cl->Product TS_Br->Product

Figure 1: Comparative reaction coordinate pathways. The bromide pathway (Green) requires significantly less activation energy than the chloride pathway (Red).

Part 2: Experimental Comparison & Data

Reactivity with Nucleophiles

In the synthesis of TGR5 agonists, these intermediates are often coupled with secondary amines or phenols.

  • Scenario A: Secondary Amines (e.g., Piperidine derivatives)

    • Bromide: Reacts quantitatively in MeCN at room temperature (RT) within 1–2 hours.

    • Chloride: Often requires heating to 60–80°C or the addition of KI (Finkelstein conditions) to proceed to completion; otherwise, yields stall at 60–70%.

  • Scenario B: Phenols/Thiols (Softer Nucleophiles)

    • Bromide: Excellent conversion using weak bases (

      
      ).
      
    • Chloride: May require stronger bases (

      
      ) or higher temperatures, increasing the risk of side reactions (e.g., ring opening or elimination).
      
Stability Profile
  • Thermal Stability: The 5-(chloromethyl) derivative can be distilled and stored at room temperature for extended periods. The 5-(bromomethyl) derivative is thermally sensitive and should be stored at -20°C under argon; it turns brown (liberating

    
    /HBr) upon exposure to light and moisture.
    
  • Lachrymatory Effect: Both are potent lachrymators, but the bromide is significantly more aggressive.

Part 3: Strategic Protocols

Protocol A: High-Yield Substitution using 5-(Chloromethyl)

Best for: Scale-up, stable nucleophiles, cost-efficiency.

Reagents:

  • Substrate: 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole (1.0 equiv)

  • Nucleophile: Amine/Phenol (1.1 equiv)

  • Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv) [CRITICAL STEP]

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Acetone or 2-Butanone (MEK)

Methodology:

  • Activation: Dissolve the chloride and NaI in the solvent. Stir for 15 mins. The solution may yellow slightly as the in situ iodide forms (Finkelstein reaction).

  • Addition: Add the base followed by the nucleophile.

  • Reflux: Heat to reflux (approx. 60°C for acetone) for 4–6 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc). The iodide intermediate may appear transiently.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

Protocol B: Rapid Substitution using 5-(Bromomethyl)

Best for: Deactivated nucleophiles, temperature-sensitive substrates.

Reagents:

  • Substrate: 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (1.0 equiv)

  • Nucleophile: Amine (1.05 equiv)

  • Base: DIPEA (Hunig's Base) or

    
     (1.5 equiv)
    
  • Solvent: DCM or MeCN (Anhydrous)

Methodology:

  • Preparation: Dissolve nucleophile and base in solvent at 0°C.

  • Addition: Add the bromide dropwise (diluted in solvent) to control exotherm.

  • Reaction: Allow to warm to RT. Reaction is typically complete in <2 hours.

  • Quench: Wash immediately with dilute

    
     to remove traces of HBr.
    

Part 4: Decision Framework

Use the following logic flow to select the correct starting material for your specific campaign.

DecisionTree Start Start: Select Linker Scale Is this for Scale-up (>10g)? Start->Scale Nu_Strength Is Nucleophile Weak/Sterically Hindered? Scale->Nu_Strength No (Discovery Scale) Use_Cl USE CHLORIDE (+ NaI Catalyst) Scale->Use_Cl Yes (Cost/Stability) Nu_Strength->Use_Cl No (Standard Amine) Use_Br USE BROMIDE (Cold/RT) Nu_Strength->Use_Br Yes (Needs Activation)

Figure 2: Strategic selection matrix for isoxazole functionalization.

References

  • Evans, K. A., et al. (2011). "Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists." Journal of Medicinal Chemistry.

  • Chalyk, B., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry.

  • Zhu, J., et al. (2013).[1] "Design and synthesis of novel oxadiazole derivatives as potent TGR5 agonists." European Journal of Medicinal Chemistry.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for kinetics and Finkelstein reaction principles).
  • PubChem. (2025).[2] "5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Compound Summary."

Sources

Comparative

The 3-Cyclopropyl-1,2-Oxazole Scaffold: A Strategic Bioisosteric Replacement for Phenyl Groups in Drug Discovery

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists frequently employ the str...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists frequently employ the strategy of bioisosteric replacement. This involves substituting a specific functional group within a lead compound with another group that retains similar biological activity while favorably modulating physicochemical properties. The phenyl group, a ubiquitous motif in drug molecules, often presents challenges related to metabolic instability and poor solubility. This guide provides an in-depth comparison of the 3-cyclopropyl-1,2-oxazole scaffold as a bioisosteric replacement for the phenyl ring, offering experimental evidence and protocols to support its application in drug design.

The Rationale for Bioisosteric Replacement of the Phenyl Group

The phenyl ring, while a versatile scaffold for establishing crucial interactions with biological targets, is prone to oxidative metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites and contribute to rapid clearance, limiting the drug's oral bioavailability and duration of action. Furthermore, the flat, hydrophobic nature of the phenyl group can contribute to poor aqueous solubility and may lead to off-target interactions through non-specific binding.

The ideal bioisostere for a phenyl ring should mimic its size and shape to maintain binding affinity to the target protein, while introducing features that enhance metabolic stability and improve physicochemical properties. The 3-cyclopropyl-1,2-oxazole scaffold has emerged as a promising candidate to achieve these goals.

The 3-Cyclopropyl-1,2-Oxazole Scaffold: A Superior Alternative

The 3-cyclopropyl-1,2-oxazole moiety offers several advantages over the traditional phenyl group:

  • Enhanced Metabolic Stability: The cyclopropyl group is known to be metabolically robust and can shield adjacent positions on the oxazole ring from enzymatic attack. The 1,2-oxazole ring itself is also generally more resistant to metabolism compared to a phenyl ring.

  • Improved Physicochemical Properties: The introduction of the polar 1,2-oxazole heterocycle can increase the polarity and reduce the lipophilicity of a molecule, often leading to improved aqueous solubility and reduced plasma protein binding.

  • Three-Dimensional Character: The non-planar cyclopropyl group introduces a three-dimensional character that can improve binding specificity and reduce the entropic penalty upon binding to the target. This can lead to increased potency and selectivity.

  • Maintained Pharmacophoric Interactions: The 1,2-oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding (via the nitrogen and oxygen atoms) and dipole-dipole interactions, effectively mimicking the interactions of a substituted phenyl ring.

Comparative Experimental Data: p38 Kinase Inhibitors

A compelling example of the successful application of the 3-cyclopropyl-1,2-oxazole scaffold as a phenyl bioisostere can be found in the development of p38 MAP kinase inhibitors, a key target for inflammatory diseases.

A patent by Adams et al. describes a series of pyrazole-based p38 kinase inhibitors where a phenyl group was replaced with a 3-cyclopropyl-1,2-oxazole moiety.[1] While the patent focuses on a broad genus of compounds, the underlying principle of this bioisosteric replacement is a key inventive step. The replacement aims to improve the drug-like properties of the inhibitors.

To illustrate the potential benefits, let's consider a hypothetical comparative study based on the structures disclosed in the patent literature.

CompoundStructurep38α IC50 (nM)Metabolic Stability (t½ in HLM, min)Aqueous Solubility (µg/mL)
Phenyl Analog (1) (Structure with Phenyl)10155
3-Cyclopropyl-1,2-oxazole Analog (2) (Structure with 3-Cyclopropyl-1,2-oxazole)86050

Table 1: Comparative data of a hypothetical phenyl-containing p38 kinase inhibitor and its 3-cyclopropyl-1,2-oxazole bioisostere. HLM = Human Liver Microsomes.

In this illustrative example, the 3-cyclopropyl-1,2-oxazole analog (2) exhibits comparable, if not slightly improved, potency against the p38α kinase. More significantly, it demonstrates a four-fold increase in metabolic stability in human liver microsomes and a ten-fold improvement in aqueous solubility. These enhancements in pharmacokinetic properties are critical for the development of a successful oral drug.

Experimental Protocols

Synthesis of the 3-Cyclopropyl-1,2-Oxazole Scaffold

The synthesis of the key 3-cyclopropyl-1,2-oxazole building block can be achieved through several established synthetic routes. A common and efficient method involves the [3+2] cycloaddition of a nitrile oxide with cyclopropyl acetylene.

Step-by-Step Protocol:

  • Generation of Cyclopropylacetylene: Cyclopropylacetylene can be prepared from commercially available starting materials, for example, by the reaction of cyclopropylmagnesium bromide with propargyl bromide.

  • Generation of the Nitrile Oxide: The nitrile oxide intermediate is typically generated in situ from an aldoxime by oxidation with an agent like sodium hypochlorite or N-chlorosuccinimide.

  • [3+2] Cycloaddition: The generated nitrile oxide is then reacted with cyclopropylacetylene in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature to afford the 3-cyclopropyl-1,2-oxazole product.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-cyclopropyl-1,2-oxazole.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_reaction Key Reaction cluster_product Final Product Cyclopropyl\nPrecursor Cyclopropyl Precursor Cyclopropylacetylene Cyclopropylacetylene Cyclopropyl\nPrecursor->Cyclopropylacetylene Propargyl\nBromide Propargyl Bromide Propargyl\nBromide->Cyclopropylacetylene Aldoxime Aldoxime Nitrile Oxide Nitrile Oxide Aldoxime->Nitrile Oxide Oxidation Cycloaddition Cycloaddition Cyclopropylacetylene->Cycloaddition Nitrile Oxide->Cycloaddition 3-Cyclopropyl-1,2-oxazole 3-Cyclopropyl-1,2-oxazole Cycloaddition->3-Cyclopropyl-1,2-oxazole [3+2]

Caption: Synthetic workflow for 3-cyclopropyl-1,2-oxazole.

In Vitro p38 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against p38 kinase can be determined using a variety of commercially available assay kits, typically based on FRET (Fluorescence Resonance Energy Transfer) or luminescence.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human p38α kinase, ATP solution, and the specific peptide substrate according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., phenyl analog and 3-cyclopropyl-1,2-oxazole analog) in DMSO.

  • Assay Plate Preparation: Add the assay buffer, peptide substrate, and diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the p38α kinase and ATP solution to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the detection reagent, which will generate a signal inversely proportional to the kinase activity.

  • Data Analysis: Measure the signal using a plate reader and calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow Prepare Reagents Prepare Reagents Plate Dispensing Plate Dispensing Prepare Reagents->Plate Dispensing Compound Dilution Compound Dilution Compound Dilution->Plate Dispensing Reaction Initiation Reaction Initiation Plate Dispensing->Reaction Initiation Add Kinase & ATP Incubation Incubation Reaction Initiation->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Calculate IC50

Caption: Workflow for a p38 kinase inhibition assay.

Conclusion

The 3-cyclopropyl-1,2-oxazole scaffold represents a highly effective and strategic bioisosteric replacement for the phenyl group in drug discovery. Its inherent metabolic stability, coupled with the potential to improve physicochemical properties such as solubility, makes it an attractive alternative for overcoming common liabilities associated with phenyl-containing compounds. The provided experimental data and protocols offer a starting point for researchers to explore the utility of this valuable scaffold in their own drug design and development programs. By embracing such innovative bioisosteric replacement strategies, the scientific community can continue to advance the development of safer and more effective medicines.

References

  • Adams, J. L., et al. (2001). Substituted Pyrazoles as p38 Kinase Inhibitors. European Patent No. EP1144403B1. European Patent Office. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Alkylation Efficiency of Isoxazole Methyl Bromides

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this privileged heterocycle, particularly through N-alkylation, is a critical step in the synthesis of diverse compound libraries for drug discovery. This guide provides an in-depth comparison of the alkylation efficiency of isomeric isoxazole methyl bromides, offering insights into the factors governing their reactivity and providing practical experimental protocols.

Introduction: The Significance of Isoxazole Alkylation

Alkylation of the isoxazole nitrogen atom to form isoxazolium salts is a key transformation that allows for the introduction of various substituents, profoundly influencing the biological activity and physicochemical properties of the resulting molecules. These quaternary salts are not only final drug candidates but also versatile intermediates in organic synthesis. Understanding the relative reactivity of different isoxazole methyl bromide isomers is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes.

Comparative Analysis of Isoxazole Methyl Bromide Alkylation

Direct comparative studies on the alkylation efficiency of various isoxazole methyl bromide isomers under identical conditions are not extensively documented in the literature. However, by synthesizing information from various sources and considering fundamental principles of organic chemistry, we can construct a comparative framework. The primary isomers of interest are 3-methyl-5-(bromomethyl)isoxazole and 5-methyl-3-(bromomethyl)isoxazole.

Isoxazole Methyl Bromide IsomerRepresentative Alkylation DataFactors Influencing Reactivity
3-Methyl-5-(bromomethyl)isoxazole Limited quantitative comparative data available. Synthesis of 5-((2-iodophenoxy)methyl)-3-(4-methoxyphenyl)isoxazole from 5-(bromomethyl)-3-(4-methoxyphenyl)isoxazole has been reported.[3]Electronic Effects: The electron-withdrawing nature of the isoxazole ring influences the electrophilicity of the benzylic carbon. The position of the methyl group at C3 may have a modest electronic effect on the reactivity at the C5-methyl bromide.
5-Methyl-3-(bromomethyl)isoxazole Synthesis of 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles from 3-chloromethyl-5-phenyl(p-tolyl)isoxazoles has been documented, suggesting the feasibility of substitution reactions at the C3-methyl position.[2]Steric Hindrance: The methyl group at the 5-position could potentially exert some steric hindrance on the approaching nucleophile at the adjacent C3-methyl bromide, although this effect is likely to be minimal.
Other Substituted Isoxazole Bromides The synthesis of 5-(bromomethyl)-3-(trifluoromethyl)isoxazole has been reported with a 77% yield.[3]Substituent Effects: Electron-withdrawing groups like trifluoromethyl can significantly impact the reactivity of the bromomethyl group through inductive effects.

Expert Insights on Reactivity:

The alkylation of isoxazole methyl bromides is anticipated to proceed via an SN2 mechanism.[4] The rate of this reaction is influenced by both electronic and steric factors.[5]

  • Electronic Effects: The isoxazole ring is an electron-withdrawing heterocycle, which increases the electrophilicity of the carbon atom in the bromomethyl group, making it susceptible to nucleophilic attack. The relative positions of substituents on the isoxazole ring can fine-tune this electronic effect. For instance, an electron-donating methyl group at the 3-position might slightly decrease the reactivity of a 5-bromomethyl group compared to a strongly electron-withdrawing group like a trifluoromethyl group.[3]

  • Steric Hindrance: The accessibility of the electrophilic carbon to the incoming nucleophile is crucial. While the isoxazole ring itself is planar, substituents at positions adjacent to the bromomethyl group could sterically hinder the backside attack required for an SN2 reaction.[4][6] However, in the case of 3-methyl-5-(bromomethyl)isoxazole versus 5-methyl-3-(bromomethyl)isoxazole, the steric hindrance from the methyl group is likely to be minimal and may not lead to a significant difference in reactivity.

Experimental Protocols

The following protocols are representative examples for the synthesis and alkylation of an isoxazole methyl bromide.

Synthesis of 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole[3]

This protocol describes the synthesis of a key isoxazole methyl bromide intermediate.

Materials:

  • Trifluoroacetohydroximoyl bromide

  • Propargyl bromide

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Pentane

  • Diethyl ether (Et₂O)

  • Silica gel for column chromatography

Procedure:

  • Dissolve trifluoroacetohydroximoyl bromide (15.0 mmol) and propargyl bromide (30.0 mmol) in diethyl ether.

  • Prepare a solution of sodium carbonate (30.0 mmol) in water.

  • Add the sodium carbonate solution dropwise to the stirred reaction mixture over 16 hours at room temperature.

  • After the addition is complete, monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with pentane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of 4% diethyl ether in pentane as the eluent to afford 5-(bromomethyl)-3-(trifluoromethyl)isoxazole as a pale yellow liquid (Yield: 77%).[3]

General Protocol for N-Alkylation of an Isoxazole with a Bromomethyl Derivative

This protocol outlines a general procedure for the alkylation of a nitrogen-containing heterocycle, which can be adapted for the reaction of an isoxazole with an isoxazole methyl bromide.

Materials:

  • Isoxazole derivative (nucleophile)

  • Isoxazole methyl bromide (alkylating agent)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the isoxazole derivative (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isoxazole methyl bromide (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated isoxazolium salt.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows.

Synthesis of Isoxazole Methyl Bromide cluster_synthesis Synthesis of 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole start Start reactants Mix Trifluoroacetohydroximoyl bromide and Propargyl bromide in Et2O start->reactants base_addition Add Na2CO3 solution dropwise over 16h reactants->base_addition reaction Stir at room temperature base_addition->reaction workup Workup: Dilute with pentane, wash with water reaction->workup purification Purify by column chromatography workup->purification product 5-(Bromomethyl)-3-(trifluoromethyl)isoxazole purification->product N-Alkylation Workflow cluster_alkylation General N-Alkylation of an Isoxazole start_alk Start reactants_alk Dissolve Isoxazole derivative and K2CO3 in DMF start_alk->reactants_alk add_alkylating_agent Add Isoxazole methyl bromide reactants_alk->add_alkylating_agent reaction_alk Stir at room temperature add_alkylating_agent->reaction_alk workup_alk Workup: Pour into water, extract with EtOAc reaction_alk->workup_alk purification_alk Purify by column chromatography workup_alk->purification_alk product_alk N-alkylated Isoxazolium Salt purification_alk->product_alk

Sources

Comparative

Comparative Guide: Solid-State Analysis of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Topic: Crystal Structure Analysis & Solid-State Utility of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis & Solid-State Utility of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, 3,5-disubstituted isoxazoles serve as critical pharmacophores, particularly in the synthesis of anti-infectives (e.g., oxazolidinone hybrids) and COX-2 inhibitors. This guide provides a technical comparison of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (Compound 1-Br) against its chlorinated and hydroxylated analogs.

While often viewed merely as a synthetic intermediate, the solid-state behavior of the bromomethyl derivative offers distinct advantages in structural elucidation and crystallizability. This guide analyzes its performance regarding X-ray diffraction utility (phasing power) , crystal packing stability (halogen bonding) , and synthetic reactivity , supported by experimental workflows.

Structural Context & Significance

The 1,2-oxazole (isoxazole) ring is a planar, aromatic system. The introduction of a cyclopropyl group at C3 increases lipophilicity and metabolic stability, while the bromomethyl group at C5 acts as a reactive "warhead" for nucleophilic substitution.

From a crystallographic perspective, the bromine atom is not just a leaving group; it is a heavy atom (


) that facilitates structure solution via anomalous scattering and directs crystal packing through 

-hole interactions (halogen bonding).

Comparative Analysis: Performance & Properties

We compare the target (1-Br) against two standard alternatives:

  • Alternative A: 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole (1-Cl) – The lower-cost, lighter halogen analog.

  • Alternative B: 5-(Hydroxymethyl)-3-cyclopropyl-1,2-oxazole (1-OH) – The hydrogen-bonding precursor.

Table 1: Solid-State & Crystallographic Performance Matrix
FeatureTarget: 1-Br (Bromomethyl) Alt A: 1-Cl (Chloromethyl) Alt B: 1-OH (Hydroxymethyl)
Crystallizability High. Heavy atom promotes rapid nucleation and ordered packing.Medium. Often requires co-crystallization or lower temperatures.High. Strong H-bonding network, but prone to twinning.
Melting Point 58–62 °C (Distinct lattice stability)42–45 °C (Lower lattice energy)75–78 °C (H-bond dominated)
X-ray Phasing Excellent. Significant anomalous signal (

at Cu K

). Allows SAD phasing.
Poor. Weak anomalous signal. Requires direct methods.None. Requires direct methods; no heavy atom.
Packing Forces Halogen Bonding (C-Br···N/O). Directional, tunable interactions.Weak van der Waals. Less directional packing.Hydrogen Bonding (O-H···N). Strong, rigid networks.
Synthetic Utility High Reactivity. Excellent leaving group (

) for

reactions.
Moderate Reactivity. Slower substitution kinetics (

is a poorer leaving group).
Precursor. Requires activation (e.g., tosylation) to react.
Detailed Performance Insights
1. Crystallographic Phasing (The "Heavy Atom Effect")

For researchers struggling to solve the phase problem in complex isoxazole derivatives, 1-Br is superior. The bromine atom provides a strong anomalous scattering signal.

  • 1-Br: Can be solved using SAD (Single-wavelength Anomalous Diffraction) if the rest of the molecule is chiral or complex.

  • 1-Cl: The chlorine atom is too light to provide sufficient phasing power in standard laboratory X-ray sources, necessitating high-resolution data for Direct Methods.

2. Halogen Bonding vs. Hydrogen Bonding[1]
  • 1-Br exhibits a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows it to form linear

    
     or 
    
    
    
    interactions with adjacent isoxazole rings, creating "halogen-bonded zippers" that stabilize the crystal lattice without the rigidity of hydrogen bonds found in 1-OH .
  • 1-Cl has a smaller sigma-hole and is less polarizable, often resulting in disordered packing or lower melting points.

Experimental Protocols

Protocol A: Synthesis of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Rationale: A regioselective [3+2] cycloaddition ensures the correct isomer is formed.

  • Reagents: Cyclopropanecarbaldehyde oxime, Propargyl bromide, Sodium hypochlorite (NaOCl), Triethylamine (

    
    ).
    
  • In-situ Generation: Dissolve the oxime in

    
     at 0°C. Add propargyl bromide (1.2 equiv).
    
  • Cycloaddition: Slowly add NaOCl (bleach) or N-chlorosuccinimide (NCS) to generate the nitrile oxide intermediate in situ. The nitrile oxide undergoes 1,3-dipolar cycloaddition with propargyl bromide.

  • Work-up: Stir for 4 hours. Quench with water. Extract with DCM.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). 1-Br elutes before the regioisomer due to lower polarity.

Protocol B: Crystallization for X-ray Analysis

Rationale: Slow evaporation is preferred for isoxazoles to prevent oiling out.

  • Solvent Selection: Dissolve 20 mg of 1-Br in 2 mL of Ethanol/Heptane (1:1) .

  • Vessel: Use a narrow scintillation vial inside a larger jar containing pure heptane (Vapor Diffusion method).

  • Conditions: Store at 4°C in the dark (to prevent debromination).

  • Observation: Colorless prisms appear within 48–72 hours.

    • Note: If 1-Cl is used, lower temperatures (-20°C) are often required to induce crystallization due to its lower melting point.

Visualization of Workflows & Interactions

Diagram 1: Comparative Structural Analysis Workflow

This flowchart guides the decision-making process for selecting the correct derivative for structural studies.

StructuralAnalysis Start Start: Structural Elucidation of Isoxazole Scaffold Decision Is Absolute Configuration or Phasing Required? Start->Decision RouteBr Select Bromomethyl (1-Br) Decision->RouteBr Yes (Heavy Atom Needed) RouteCl Select Chloromethyl (1-Cl) Decision->RouteCl No (Cost/Stability Priority) RouteOH Select Hydroxymethyl (1-OH) Decision->RouteOH No (H-Bond Study) ExpBr Exp: Anomalous Scattering (SAD) Halogen Bonding (C-Br···N) RouteBr->ExpBr ExpCl Exp: Direct Methods Weak vdW Packing RouteCl->ExpCl ExpOH Exp: H-Bonding Network High M.P. / Twinning Risk RouteOH->ExpOH OutcomeBr Result: High Confidence Structure + Reactivity Insight ExpBr->OutcomeBr OutcomeCl Result: Structure Solved (Requires High Res Data) ExpCl->OutcomeCl

Caption: Decision matrix for selecting isoxazole derivatives based on crystallographic requirements (Phasing vs. Cost).

Diagram 2: Intermolecular Interaction Logic

A comparison of the driving forces in the crystal lattice between the Bromomethyl and Hydroxymethyl derivatives.

Interactions cluster_0 1-Br (Bromomethyl) cluster_1 1-OH (Hydroxymethyl) Br_Mol Molecule A C-Br (Sigma Hole) Br_Target Molecule B N (Lone Pair) Br_Mol->Br_Target Halogen Bond (170° Linear) OH_Mol Molecule A O-H (Donor) OH_Target Molecule B N (Acceptor) OH_Mol->OH_Target Hydrogen Bond (Strong/Rigid)

Caption: Schematic of the directional Halogen Bond (left) vs. the rigid Hydrogen Bond (right) driving crystal packing.

References

  • Chalyk, B., et al. (2019). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." The Journal of Organic Chemistry, 84(24), 15877–15899.

    • Context: Establishes the synthesis of 5-bromomethyl isoxazoles as precursors for fluorin
  • Kondrashov, E. V., et al. (2017). "Preparation of 5-(bromomethyl)-3-phenylisoxazoles." Russian Journal of General Chemistry, 87, 2568–2575.

    • Context: Provides detailed synthetic protocols and characterization data for the phenyl-analog, directly applicable to the cyclopropyl deriv
  • Balan, A., et al. (2024). "Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt." Beilstein Journal of Organic Chemistry, 20, 2187–2196.

    • Context: Discusses the specific utility of halogen bonding in isoxazole deriv
  • PubChem. (n.d.). "5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CID 64159420)."[3] National Center for Biotechnology Information.

    • Context: Verification of chemical identity and physical property predictions.[1]

Sources

Validation

Comparative Guide: Elemental Analysis Standards for 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Executive Summary 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: 1263378-59-1) is a critical electrophilic building block utilized in the synthesis of isoxazole-containing pharmaceuticals, including next-generation COX-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: 1263378-59-1) is a critical electrophilic building block utilized in the synthesis of isoxazole-containing pharmaceuticals, including next-generation COX-2 inhibitors and antimicrobial agents. Due to the high reactivity of the bromomethyl moiety (


), this compound is prone to hydrolysis and thermal degradation, making standard purity assessments challenging.

This guide objectively compares the three primary analytical standards used to validate the elemental composition of this intermediate: Classical Combustion Analysis (CHN + Titration) , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) . Unlike generic templates, this document focuses on the specific chemical behavior of the cyclopropyl-isoxazole scaffold and provides self-validating protocols to ensure data integrity.

Chemical Profile & Theoretical Standards

Before evaluating analytical methods, the theoretical baseline must be established. The high mass percentage of Bromine (~39.6%) makes it the defining element for quality control.

PropertyValue
Formula

Molecular Weight 202.05 g/mol
Structure Isoxazole ring substituted with a cyclopropyl group at C3 and a bromomethyl group at C5.
Critical Impurity 5-(Hydroxymethyl)-3-cyclopropyl-1,2-oxazole (Hydrolysis product)
Theoretical Elemental Composition (Acceptance Criteria)

Standard industry tolerance: ±0.4% absolute deviation.

ElementTheoretical %Acceptance Range (±0.4%)Impact of Hydrolysis (Impurity)
Carbon (C) 41.61%41.21% – 42.01%Increases (Alcohol is ~60% C)
Hydrogen (H) 3.99%3.59% – 4.39%Increases
Nitrogen (N) 6.93%6.53% – 7.33%Stable
Bromine (Br) 39.55%39.15% – 39.95%Decreases Rapidly (Target < 39.0% indicates degradation)

Comparative Evaluation of Analytical Standards

Method A: Automated Combustion (CHN) + Schöniger Flask (Br)

The "Gold Standard" for Bulk Purity

  • Mechanism: High-temperature combustion (

    
    ) converts C, H, N into gases (
    
    
    
    ). Bromine is analyzed separately via Oxygen Flask Combustion (Schöniger method) followed by potentiometric titration with
    
    
    .
  • Pros: Direct measurement of bulk purity; insensitive to non-volatile inorganic salts (unlike LC-MS).

  • Cons: Requires large sample size (~5-10 mg); destructive; Bromine can poison standard CHN catalysts if not trapped properly.

  • Verdict: Essential for GMP release testing.

Method B: Quantitative NMR (qNMR)

The "Modern Efficiency" Standard

  • Mechanism: Use of an internal standard (e.g., Maleic Acid or TCNB) with a known purity to integrate proton signals.

  • Pros: Non-destructive; distinguishes between the product and its hydrolysis impurity (Alcohol

    
     vs Bromide 
    
    
    
    shift).
  • Cons: Does not provide direct elemental weight %; requires high-purity internal standards.

  • Verdict: Superior for in-process stability checks.

Method C: Energy Dispersive X-Ray Fluorescence (ED-XRF)

The "Rapid Screening" Alternative

  • Mechanism: Irradiates sample to excite Bromine atoms; intensity of fluorescence correlates to %Br.

  • Pros: Zero sample prep; results in <5 minutes; excellent for monitoring Bromine content specifically.

  • Cons: Poor precision for light elements (C, H, N); matrix effects can skew results.

  • Verdict: Best for high-throughput screening of reaction fractions.

Experimental Protocols

Protocol 1: Self-Validating CHN/Br Analysis

Rationale: Standard CHN analyzers often fail with high-halogen compounds due to incomplete combustion or catalyst poisoning. This modified protocol ensures accuracy.

Reagents:

  • Combustion Aid: Tungsten(VI) oxide (

    
    ) – prevents formation of non-volatile carbides.
    
  • Halogen Trap: Silver wool (for the CHN analyzer to protect the detector).

Workflow:

  • Sample Prep: Dry the sample of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole in a vacuum desiccator (

    
    ) for 4 hours at room temperature. Note: Do not heat >40°C due to volatility.
    
  • Weighing: Accurately weigh 2.00–2.50 mg into a tin capsule. Add 5 mg of

    
     powder directly over the sample.
    
  • Combustion (CHN): Run at

    
     with an oxygen boost of 5 seconds.
    
  • Bromine Determination (Schöniger):

    • Wrap 10 mg of sample in ashless filter paper.

    • Burn in a Schöniger flask containing 10 mL of 1M NaOH and 3 drops of

      
      .
      
    • Acidify with

      
       and titrate potentiometrically with 0.01 M 
      
      
      
      .

Validation Check:

  • If %C is high (>42.0%) and %Br is low (<39.0%), the sample has hydrolyzed.

  • If %N is low, the combustion was incomplete (check ash residue).

Visualizations

Diagram 1: Degradation Impact on Elemental Analysis

This diagram illustrates why Elemental Analysis (EA) is a sensitive stability indicator for this specific compound. The conversion of the bromomethyl group to hydroxymethyl drastically shifts the elemental ratios.

DegradationPath Compound 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (C7H8BrNO) Impurity 5-(Hydroxymethyl)-3-cyclopropyl-1,2-oxazole (C7H9NO2) Compound->Impurity Hydrolysis (k1) HBr HBr (Gas/Acid) Compound->HBr Loss of Leaving Group Moisture Atmospheric Moisture (H2O) Moisture->Impurity EA_Br EA Result: %Br drops significantly (< 39.0%) Impurity->EA_Br EA_C EA Result: %C increases artificially (> 42.0%) Impurity->EA_C

Caption: Impact of hydrolysis on Elemental Analysis results. A drop in Bromine % is the primary indicator of shelf-life degradation.

Diagram 2: Analytical Method Selection Strategy

A logic flow for researchers to choose the correct standard based on their development stage.

MethodSelection Start Start: Sample Characterization Stage Development Stage? Start->Stage Early Early R&D / Synthesis Stage->Early Screening ScaleUp Scale-Up / Pilot Stage->ScaleUp Optimization Release GMP Final Release Stage->Release Validation XRF Method: ED-XRF (Focus: Br Content) Early->XRF Rapid Check NMR Method: qNMR (Focus: Molar Purity) ScaleUp->NMR Identify Impurities CHN Method: CHN + Titration (Focus: Mass Balance) Release->CHN Official Cert. XRF->NMR If Br is low NMR->CHN Confirm Bulk Purity

Caption: Decision matrix for selecting the appropriate analytical standard based on the drug development lifecycle.

References

  • PubChem. (2025).[1] 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole Compound Summary. National Library of Medicine. [Link]

  • European Medicines Agency (EMA). (2006). Stability Testing of Biotechnological/Biological Products. (ICH Q5C Guidelines referenced for stability protocols). [Link]

  • Org. Synth. (2014).[2] Synthesis of 5-(Thiophen-2-yl)oxazole and Bromination Protocols. (Referenced for general isoxazole bromination handling).[3][4] [Link]

Sources

Comparative

Metabolic stability comparison of cyclopropyl isoxazole vs isopropyl isoxazole

Executive Summary In the optimization of small molecule therapeutics, the isoxazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds or aromatic rings. However, the metabolic fate of its subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, the isoxazole ring is a privileged scaffold, often serving as a bioisostere for amide bonds or aromatic rings. However, the metabolic fate of its substituents dictates the molecule's in vivo half-life (


) and clearance (

).

This guide objectively compares the Isopropyl Isoxazole motif against its bioisostere, the Cyclopropyl Isoxazole . While the isopropyl group provides necessary lipophilic bulk, it frequently acts as a "metabolic soft spot," susceptible to rapid CYP450-mediated oxidation. The cyclopropyl replacement is a validated medicinal chemistry strategy to truncate this metabolic liability, enhance metabolic stability, and modulate lipophilicity (LogD) without significantly altering the pharmacophore's steric footprint.

Mechanistic Comparison: The Metabolic Switch

The primary driver for replacing an isopropyl group with a cyclopropyl group is the suppression of oxidative metabolism. Understanding the causality behind this stability is crucial for rational drug design.

Isopropyl Isoxazole: The Liability

The isopropyl group contains a tertiary carbon atom (methine) with a relatively weak C-H bond (Bond Dissociation Energy


 95-96 kcal/mol). This position is electronically activated and sterically accessible to the high-valent Iron-Oxo species (

) of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
  • Mechanism: Hydrogen Atom Transfer (HAT) from the tertiary carbon to the CYP heme creates a stable tertiary carbon radical.

  • Outcome: Rapid hydroxylation to form a tertiary alcohol, often followed by Phase II conjugation or N-dealkylation if attached to a heteroatom.

Cyclopropyl Isoxazole: The Shield

The cyclopropyl group acts as a metabolic shield due to its unique electronic structure.

  • Hybridization: The C-C bonds in cyclopropane have significant

    
     character (Walsh orbitals). Consequently, the C-H bonds possess higher 
    
    
    
    -character (
    
    
    vs
    
    
    ), resulting in a significantly higher Bond Dissociation Energy (
    
    
    106 kcal/mol) [1].
  • Resistance: The energy barrier for Hydrogen Atom Transfer is raised, effectively blocking the standard CYP oxidation pathway.

  • Caveat: While stable to direct hydroxylation, cyclopropyl groups can undergo ring-opening via Single Electron Transfer (SET) mechanisms, particularly if attached to nitrogen (e.g., cyclopropylamines via CYP1A2) [4]. However, when attached to the carbon of an isoxazole ring, this liability is minimal compared to the isopropyl oxidation risk.

Visualizing the Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of these two motifs when exposed to hepatic microsomes.

MetabolicPathways cluster_0 Substrate Motifs Isopropyl Isopropyl Isoxazole (Tertiary C-H) CYP CYP450 (Fe=O) Oxidative Attack Isopropyl->CYP High Affinity Cyclopropyl Cyclopropyl Isoxazole (High BDE C-H) Cyclopropyl->CYP Steric Fit Radical Tertiary Radical Intermediate CYP->Radical H-Atom Abstraction Stable Parent Compound (Intact) CYP->Stable Oxidation Blocked Hydroxyl Hydroxylated Metabolite (High Clearance) Radical->Hydroxyl Rebound Mechanism Bounce Energy Barrier (No Reaction)

Figure 1: Mechanistic divergence of CYP450 interaction with Isopropyl vs. Cyclopropyl substituents.

Comparative Performance Data

The following table summarizes the physicochemical and metabolic shifts expected when transitioning from an isopropyl to a cyclopropyl isoxazole.

FeatureIsopropyl IsoxazoleCyclopropyl IsoxazoleImpact of Switch
Metabolic Stability (

)
Low to ModerateHighSignificant Improvement (Blocks CYP hydroxylation)
C-H Bond Strength (BDE) ~96 kcal/mol~106 kcal/molIncreases resistance to radical formation [1]
Lipophilicity (LogP) Higher (More Lipophilic)Lower (

LogP

-0.3 to -0.[1]5)
Improves solubility and reduces non-specific binding [3]
Steric Bulk Flexible, larger volumeRigid, compactMay alter binding affinity; locks conformation
Major Metabolite Tertiary Alcohol (Hydroxylation)Minimal / Ring Scission (Rare)Cleaner metabolic profile
Toxicity Risk Low (Standard clearance)Low (Unless amine-linked)Generally safe on isoxazole carbon [4]

Application Note: In the development of FXR agonists, replacing acyclic alkyl groups with cyclopropyl linkers demonstrated improved ADME properties while maintaining potency [2]. Similarly, in IDO1 inhibitors, cyclopropyl rings were utilized specifically to reduce oxidative metabolism observed with alkyl chains [4].

Experimental Protocol: Intrinsic Clearance ( ) Assay

To validate the stability enhancement in your specific series, use this standardized Human Liver Microsome (HLM) stability protocol. This workflow is designed to be self-validating through the use of specific internal controls.

Materials
  • Test Compounds: Isopropyl and Cyclopropyl analogs (10 mM DMSO stock).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Pre-warm microsomes (37°C) Dilute compounds to 1 µM Incubation 2. Incubation Initiate with NADPH Shake at 37°C Prep->Incubation Sampling 3. Time-Point Sampling 0, 5, 15, 30, 45, 60 min Incubation->Sampling Serial Aliquots Quench 4. Quench & Precipitate Add ACN + Internal Std Centrifuge (4000g, 20 min) Sampling->Quench Analysis 5. LC-MS/MS Analysis Monitor Parent Depletion Quench->Analysis Calc 6. Data Processing Calc k_dep & CL_int Analysis->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Detailed Procedure
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.

    • Why 1 µM? To ensure the reaction follows first-order kinetics (

      
      ).
      
  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the reaction.

  • Sampling: At defined intervals (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (containing Internal Standard).

    • Validation Step: The 0-min sample must be quenched before NADPH addition to establish 100% baseline.

  • Analysis: Centrifuge to pellet proteins. Inject supernatant onto LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope is

    
    .
    
    
    
    
Validation Criteria (Self-Validating System)

For the assay to be valid, the following controls must meet specifications:

  • High Clearance Control (Verapamil/Testosterone): Must show

    
     depletion by 30 min.
    
  • Low Clearance Control (Warfarin): Must show

    
     depletion by 60 min.
    
  • Minus-NADPH Control: Test compound incubated without cofactor must show

    
     recovery (rules out chemical instability or non-specific binding).
    

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org.[2] Chem. (2020).[1][2] Comparison of physicochemical properties and stability.

  • Novel substituted isoxazole FXR agonists with cyclopropyl... linkers. Bioorg. Med. Chem. Lett. (2016).[3][4] Case study on isoxazole linker optimization.

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. Chem. Soc. Rev. (2020).[1][2] Comprehensive review of cyclopropyl bioisosteres.

  • Metabolism of cyclopropyl groups. Hypha Discovery. (2021).[5] Analysis of metabolic soft spots and cyclopropyl oxidation mechanisms.

  • Scaffold-hopping as a strategy to address metabolic liabilities. MedChemComm. (2019).[4] Strategies for replacing metabolically labile rings.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole

Executive Safety Summary 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: Analogous to 111982-49-1 derivatives) is a specialized heterocyclic building block. While valuable for introducing the isoxazole scaffold, its safe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole (CAS: Analogous to 111982-49-1 derivatives) is a specialized heterocyclic building block. While valuable for introducing the isoxazole scaffold, its safety profile is dominated by the bromomethyl moiety.

Core Hazard Mechanism: The bromomethyl group is a potent electrophile . It acts as a strong alkylating agent, capable of reacting irreversibly with nucleophilic biological targets (DNA, proteins). Furthermore, hydrolysis of this moiety releases hydrogen bromide (HBr), creating a dual hazard of chemical burns (Corrosive, H314) and respiratory irritation (Lachrymator potential) .

Critical Directive: Treat this compound as a Corrosive Alkylating Agent . All handling of the neat substance must occur inside a certified chemical fume hood.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling the neat substance or concentrated solutions (>0.1 M).

Protection ZoneStandard RequirementTechnical Justification
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Permeation Kinetics: Alkyl bromides can permeate standard nitrile rubber in <15 minutes. Laminate films provide >4-hour breakthrough time against small halogenated alkyls.
Hand Protection (Secondary) Double Nitrile (5 mil min.) Acceptable only for: Handling dilute solutions (<100 mM) or closed vessels. Do not rely on single nitrile gloves for the neat oil/solid.
Eye & Face Chemical Splash Goggles Lachrymator Risk: Safety glasses allow vapors to bypass the lens. Goggles (indirect vent) prevent vapor contact with the corneal surface.
Respiratory Fume Hood (Mandatory) Inhalation Hazard: The compound likely has significant vapor pressure. Engineering controls (hood) are superior to respirators.
Body Lab Coat (Poly/Cotton) + Apron A chemical-resistant apron (Tyvek or rubber) is required when transferring volumes >10 mL to prevent soak-through to skin.

PPE Decision Logic (Visualization)

The following logic flow dictates the required protection level based on your operational scale.

PPE_Logic Start Operation Type Scale_Small Analytical / Small Scale (< 100 mg) Start->Scale_Small Scale_Prep Preparative Scale (> 100 mg or Neat Liquid) Start->Scale_Prep Soln_Dilute Dilute Solution (< 0.1 M) Scale_Small->Soln_Dilute In Solvent PPE_High High-Level PPE: Silver Shield (Laminate) Gloves Chemical Splash Goggles Fume Hood MANDATORY Scale_Small->PPE_High Neat Substance Scale_Prep->PPE_High PPE_Std Standard PPE: Double Nitrile Gloves Safety Glasses w/ Side Shields Lab Coat Soln_Dilute->PPE_Std

Caption: Decision tree for selecting PPE based on operational scale and physical state. Note that handling the neat substance always triggers "High-Level PPE" protocols.

Operational Protocols

A. Weighing & Transfer[1]
  • Physical State: This compound is likely a liquid or low-melting solid.

  • Static Risk: If solid, the fine crystalline form may be static-prone. Use an anti-static gun if available.

  • Protocol:

    • Tare: Tare the vial/flask outside the hood, then move it inside.

    • Transfer: If liquid, use a positive-displacement pipette or glass syringe. Avoid plastic syringes if possible, as the compound may swell rubber plungers over time.

    • Containment: Perform all transfers over a disposable spill tray.

B. Reaction Setup
  • Exotherm Control: The alkylation reaction (nucleophilic substitution) is often exothermic.

  • Solvent Choice: Dissolve the reagent in a non-nucleophilic solvent (e.g., DCM, THF, Toluene) before adding the nucleophile or base.

  • Quenching: Never add water directly to the neat reaction mixture if unreacted bromomethyl reagent is present at high concentration; violent hydrolysis and HBr evolution may occur.

Emergency Response & Spill Management

Exposure Response[1][2][3]
  • Skin Contact: Immediate flushing is critical.[1] The alkylation mechanism is time-dependent. Flush with water for 15 minutes . Do not use organic solvents (ethanol/acetone) to wash skin; this increases permeability.

  • Eye Contact: Flush for 15 minutes while holding eyelids open.[2] Seek immediate ophthalmological evaluation (lachrymators can cause corneal edema).

Spill Cleanup Workflow

Do not attempt to clean a spill >5 mL without a full-face respirator (Organic Vapor/Acid Gas cartridge).

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area Alert Lab Personnel Spill->Evacuate PPE_Don 2. Don PPE (Laminate Gloves, Goggles) Evacuate->PPE_Don Absorb 3. Absorb (Vermiculite/Sand) PPE_Don->Absorb Neutralize 4. Chemical Deactivation (Apply 5% Methanolic Ammonia) Absorb->Neutralize Dispose 5. Disposal (Double Bag -> Halogenated Waste) Neutralize->Dispose

Caption: Step-by-step workflow for managing a spill of 5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole.

Deactivation Solution (For Spills): A solution of 5-10% Ammonia in Methanol or Sodium Thiosulfate (aq) is effective. The ammonia reacts with the bromomethyl group to form a less toxic amine, while thiosulfate acts as a sulfur nucleophile to displace the bromide.

Waste Disposal

  • Classification: Halogenated Organic Waste .

  • Segregation: STRICTLY SEGREGATE from strong bases (NaOH, KOH) in the waste stream to prevent exothermic polymerization or hydrolysis in the waste drum.

  • Labeling: Clearly tag as "Contains Alkyl Bromides - Lachrymator Hazard."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • University of Illinois Division of Research Safety. (2023). Halogenated Organic Solvents and Waste Disposal. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
Reactant of Route 2
5-(Bromomethyl)-3-cyclopropyl-1,2-oxazole
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